3-Bromo-5-methylbenzoic acid
Description
Properties
IUPAC Name |
3-bromo-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMVQDBDBUANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392432 | |
| Record name | 3-bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58530-13-5 | |
| Record name | 3-bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-5-METHYLBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Bromo-5-methylbenzoic Acid from 1-Bromo-3,5-dimethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-methylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, starting from 1-bromo-3,5-dimethylbenzene. This document details the primary synthetic route via selective oxidation, discusses potential side reactions, and presents a viable alternative pathway. Experimental protocols, quantitative data, and mechanistic diagrams are included to support research and development activities.
Primary Synthesis Route: Selective Permanganate Oxidation
The most direct and commonly employed method for the synthesis of this compound from 1-bromo-3,5-dimethylbenzene is the selective oxidation of one of the methyl groups using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This reaction leverages the increased reactivity of the benzylic protons.
Reaction Principle and Selectivity
The oxidation of alkyl side chains on an aromatic ring is a well-established transformation.[1] The reaction proceeds via a free-radical mechanism, initiated by the abstraction of a hydrogen atom from the benzylic position.[2] In the case of 1-bromo-3,5-dimethylbenzene, which possesses two equivalent methyl groups, achieving mono-oxidation is a key challenge.
Selectivity is primarily controlled by the stoichiometry of the oxidizing agent. By using a controlled amount of potassium permanganate, the reaction can be directed to favor the formation of the mono-carboxylic acid. Over-oxidation to the di-carboxylic acid, 3-bromo-isophthalic acid, is a significant potential side reaction. The use of a pyridine and water solvent system at elevated temperatures facilitates the reaction.[3]
Experimental Protocol: Potassium Permanganate Oxidation
A detailed experimental procedure for the selective oxidation of 1-bromo-3,5-dimethylbenzene is outlined below.[3]
Reagents and Materials:
-
1-bromo-3,5-dimethylbenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
A solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in a mixture of pyridine and water is heated to 80°C.
-
Potassium permanganate (2.0 eq) is added portion-wise over a period of 45 minutes.
-
The reaction mixture is maintained at 80°C for an additional 1.5 hours after the addition is complete.
-
The hot solution is then filtered to remove the manganese dioxide (MnO₂) precipitate.
-
The filtrate is cooled and then acidified with concentrated hydrochloric acid.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for the permanganate oxidation method.
| Parameter | Value | Reference |
| Starting Material | 1-bromo-3,5-dimethylbenzene | [3] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3] |
| Molar Ratio (Substrate:KMnO₄) | 1 : 2 | [3] |
| Solvent | Pyridine / Water | [3] |
| Reaction Temperature | 80°C | [3] |
| Reaction Time | 2.25 hours | [3] |
| Yield | 29% | [3] |
| Purification Method | Column Chromatography | [3] |
| Product Appearance | White Solid | [3] |
Characterization Data:
| Analysis | Result | Reference |
| LC-MS (m/z) | 212.9, 215.0 [M+H]⁺ | [3] |
| ¹H NMR (400 MHz, MeOD) δ | 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [3] |
Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the desired product and a potential side product.
Alternative Synthesis Route: Benzylic Bromination and Hydrolysis
An alternative two-step approach to synthesize this compound involves the selective bromination of one of the methyl groups followed by hydrolysis of the resulting benzyl bromide.
Step 1: Benzylic Bromination with N-Bromosuccinimide (NBS)
Benzylic positions are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of the benzylic position in the presence of a radical initiator (e.g., AIBN or light).[4][5] This method avoids the electrophilic aromatic substitution that can occur with elemental bromine. The reaction would convert 1-bromo-3,5-dimethylbenzene to 1-bromo-3-(bromomethyl)-5-methylbenzene.
Step 2: Hydrolysis of the Benzyl Bromide
The resulting benzyl bromide can be hydrolyzed to the corresponding benzoic acid. This can be achieved through various methods, such as reaction with a strong base followed by acidification, or by forming a Grignard reagent and reacting it with carbon dioxide.
Comparison of Synthesis Routes
| Feature | Permanganate Oxidation | Benzylic Bromination & Hydrolysis |
| Number of Steps | One | Two |
| Reagents | KMnO₄, Pyridine | NBS, Radical Initiator; Reagents for Hydrolysis |
| Selectivity Control | Stoichiometry of KMnO₄ is crucial | Selective bromination with NBS is generally high |
| Potential Side Reactions | Over-oxidation to dicarboxylic acid | Di-bromination, aromatic bromination (minor with NBS) |
| Overall Yield | Moderate (e.g., 29%) | Potentially higher, but requires two steps |
| Purification | Column chromatography often required | Purification may be needed at each step |
Proposed Experimental Workflow for Alternative Route
Caption: Proposed two-step alternative synthesis workflow.
Conclusion
The synthesis of this compound from 1-bromo-3,5-dimethylbenzene is most directly achieved through selective oxidation with potassium permanganate. Careful control of the reaction conditions, particularly the stoichiometry of the oxidizing agent, is essential to maximize the yield of the desired mono-acid and minimize the formation of the di-acid byproduct. An alternative two-step route involving benzylic bromination with NBS followed by hydrolysis offers a potentially higher-yielding but more laborious approach. The choice of synthetic route will depend on factors such as the desired scale, purity requirements, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
In-Depth Technical Guide: 3-Bromo-5-methylbenzoic acid
CAS Number: 58530-13-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of targeted drug therapies.
Physicochemical and Spectroscopic Data
This compound is a substituted aromatic carboxylic acid. Its bromine and methyl functional groups make it a versatile building block in organic synthesis, particularly for creating complex molecular architectures.[1]
Identity and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58530-13-5 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-bromo-3-methylbenzoic acid, Benzoic acid, 3-bromo-5-methyl- | [2] |
| Appearance | White solid / white crystals | [2] |
| Melting Point | 178-179.5 °C | [1] |
| Density | 1.599 ± 0.06 g/cm³ (at 20°C) | [1] |
Spectroscopic Profile
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectrum Type | Key Data Points | Source(s) |
| ¹H NMR | (400 MHz, MeOD) δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [2] |
| LC-MS | m/z 212.9, 215 [M+H]⁺ | [2] |
Synthesis and Reactions
The compound is typically synthesized through the oxidation of a substituted toluene derivative. Its functional groups allow for a variety of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1]
Experimental Synthesis Protocol: Oxidation of 1-bromo-3,5-dimethylbenzene
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
1-bromo-3,5-dimethylbenzene (15 g, 81 mmol)
-
Pyridine (133 mL)
-
Water (H₂O, 83 mL)
-
Potassium permanganate (KMnO₄, 25.6 g, 162 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Brine
Procedure:
-
A mixture of 1-bromo-3,5-dimethylbenzene, pyridine, and water is heated to 80°C in a suitable reaction vessel.[2]
-
Potassium permanganate is added to the heated solution in portions over a period of 45 minutes.[2]
-
After the addition is complete, the reaction mixture is maintained at 80°C for an additional 1.5 hours.[2]
-
The hot solution is then filtered to remove manganese dioxide precipitate.
-
The filtrate is cooled and then acidified by the addition of concentrated hydrochloric acid.
-
The resulting aqueous solution is extracted multiple times with Ethyl Acetate.
-
The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[2]
-
The solvent is removed by evaporation under reduced pressure (in vacuo).
-
The crude residue is purified by column chromatography to yield this compound as a white solid.[2]
Key Reactions: Suzuki-Miyaura Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid). This reaction is fundamental to its utility in drug development for constructing biaryl structures, which are common motifs in biologically active molecules.
Applications in Drug Discovery and Development
The primary application of this compound is as a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.
Intermediate for VEGFR-2 Inhibitors
A significant application is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[4] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, tumors exploit this pathway to secure a blood supply for growth and metastasis. By inhibiting VEGFR-2, the angiogenic signaling cascade can be disrupted, thereby impeding tumor progression. This compound serves as a precursor for constructing the core scaffolds of these inhibitor molecules.[4]
Other Applications
Beyond oncology, this compound is a valuable intermediate for:
-
Agrochemicals: Used in the development of active ingredients for crop protection products.[1]
-
Medicinal Chemistry: Employed in designing drug candidates that target central nervous system (CNS) disorders and inflammation.[1]
-
Specialty Polymers: Utilized in the preparation of specialized polymers.[1]
Safety and Handling
Proper handling of this compound is essential due to its toxicological profile.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), the compound is classified as follows:
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Warning | Very toxic to aquatic life |
Source:[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant, avoiding release to the environment.
References
3-Bromo-5-methylbenzoic acid molecular weight and formula
An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid: Molecular Properties
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core molecular information for this compound.
Quantitative Molecular Data
The essential molecular details of this compound are summarized below. This data is foundational for all further experimental and computational work.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂[1][2][3] |
| Molecular Weight | 215.04 g/mol [1][2][3] |
| Monoisotopic Mass | 213.96294 Da[2] |
Compound Identification
The following diagram illustrates the direct relationship between the compound and its primary molecular identifiers.
Caption: Relationship between compound name and its molecular properties.
Note on Experimental Protocols and Signaling Pathways: The scope of this document is to provide the fundamental molecular weight and formula for this compound. As this pertains to intrinsic chemical properties, detailed experimental protocols for synthesis or analysis and diagrams of biological signaling pathways are not applicable to this specific topic.
References
An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid
This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzoic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its molecular structure, tailored for researchers, scientists, and professionals in drug development.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its chemical structure is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively.
The molecular formula for this compound is C₈H₇BrO₂[2][3]. Other key identifiers include its CAS Number, 58530-13-5, and its canonical SMILES representation, CC1=CC(=CC(=C1)Br)C(=O)O[1][3].
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Weight | 215.04 g/mol | [1][3] |
| Melting Point | 178-179.5 °C | [2] |
| Density | 1.599 ± 0.06 g/cm³ (at 20 °C and 760 Torr) | [2] |
| Molecular Formula | C₈H₇BrO₂ | [2][3] |
| CAS Number | 58530-13-5 | [1][3] |
Experimental Protocol: Synthesis of this compound
The following protocol details a common method for the synthesis of this compound from 1-bromo-3,5-dimethylbenzene[4][5].
Materials:
-
1-bromo-3,5-dimethylbenzene (15 g, 81 mmol)
-
Pyridine (133 mL)
-
Water (83 mL)
-
Potassium permanganate (KMnO₄) (25.6 g, 162 mmol)
-
Concentrated hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C[4][5].
-
Potassium permanganate (25.6 g, 162 mmol) is added in portions over a period of 45 minutes[4][5].
-
The reaction mixture is heated at 80°C for an additional 1.5 hours after the addition is complete[4][5].
-
The hot solution is filtered. The resulting filtrate is then acidified with concentrated hydrochloric acid[4].
-
The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate[4].
-
The solvent is removed by evaporation in vacuo.
-
The crude residue is purified by column chromatography using a solvent system of dichloromethane and methanol (ranging from 80:1 to 40:1) to yield this compound as a white solid[4].
Yield: 5.2 g (29%)[4].
Molecular Structure and Connectivity
The structural arrangement of atoms and functional groups in this compound is crucial for its reactivity and application in synthesis. The following diagram illustrates the connectivity of the molecule.
Caption: Connectivity diagram of this compound.
References
Spectroscopic Analysis of 3-Bromo-5-methylbenzoic Acid: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-methylbenzoic acid, targeting researchers, scientists, and professionals in drug development. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these techniques.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Data of this compound
Two sets of ¹H NMR data were found for this compound in different deuterated solvents.
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicity of this compound
| Solvent | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methanol-d₄ (MeOD) | 7.91 | Singlet | 1H | Aromatic H |
| 7.79 | Singlet | 1H | Aromatic H | |
| 7.57 | Singlet | 1H | Aromatic H | |
| 2.38 | Singlet | 3H | -CH₃ | |
| Chloroform-d (CDCl₃) | 8.05 | Singlet | 1H | Aromatic H |
| 7.85-7.84 | Multiplet | 1H | Aromatic H | |
| 7.58 | Singlet | 1H | Aromatic H | |
| 2.40 | Singlet | 3H | -CH₃ |
¹³C NMR Data of this compound
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Note: Experimental IR data for this compound was not found. The following table provides the characteristic IR absorption bands for a closely related compound, 3-Bromobenzoic acid , which can be used as a reference to predict the spectrum of this compound. The presence of a methyl group in this compound would likely introduce additional C-H stretching and bending vibrations.
Table 2: Characteristic IR Absorption Bands of 3-Bromobenzoic Acid
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Carboxylic Acid (-COOH) | C=O Stretch | 1710 - 1680 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 |
| Carbon-Bromine (-C-Br) | C-Br Stretch | 700 - 500 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z Value | Assignment |
| [M+H]⁺ | 212.9, 215 | Protonated molecule (presence of Br isotopes) |
The presence of two peaks for the protonated molecule with a difference of 2 m/z units is characteristic of a compound containing a single bromine atom, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.
Experimental Protocols
This section details the methodologies for the spectroscopic techniques cited.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy Protocol (for solid samples)
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum.
Potassium Bromide (KBr) Pellet Method:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
Mass Spectrometry Protocol
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to a final concentration of about 10-100 µg/mL.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
Visualization
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and structural elucidation.
Caption: A generalized workflow for spectroscopic analysis.
An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid for Researchers and Drug Development Professionals
Introduction: 3-Bromo-5-methylbenzoic acid (CAS No: 58530-13-5) is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group, makes it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its application in medicinal chemistry, particularly as a precursor for kinase inhibitors.
Physical and Chemical Properties
This compound is a white solid at room temperature.[1][2] Its core physicochemical properties are summarized below, providing essential data for experimental design and safety considerations.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-bromo-3-methylbenzoic acid | [3] |
| CAS Number | 58530-13-5 | [3] |
| Molecular Formula | C₈H₇BrO₂ | [1][3][4] |
| Molecular Weight | 215.04 g/mol | [1][3] |
| Appearance | White solid | [1][2] |
| Melting Point | 178-179.5 °C | [2][4] |
| Boiling Point | 320.3 ± 30.0 °C (Predicted) | [2] |
| Density | 1.599 ± 0.06 g/cm³ (at 20°C) | [2][4] |
| pKa | ~3.8 (Estimated) | |
| Storage | Store at room temperature, sealed in a dry environment. | [2][4] |
Table 2: Solubility Data
| Solvent | Solubility | Inferred From |
| Water | Insoluble | Extraction protocols[1][2] |
| Ethanol | Soluble | Data for 2-amino-3-bromo-5-methylbenzoic acid[5] |
| Ethers (e.g., Diethyl Ether) | Soluble | Data for 2-amino-3-bromo-5-methylbenzoic acid[5] |
| Chlorinated Hydrocarbons (e.g., Dichloromethane) | Soluble | Data for 2-amino-3-bromo-5-methylbenzoic acid[5] |
| Ethyl Acetate (EtOAc) | Soluble | Extraction protocols[1][2] |
Spectral Data
Spectral analysis is critical for the identification and characterization of this compound. While experimental ¹³C NMR and detailed IR spectra for this specific compound are not widely published, representative data from its ¹H NMR and mass spectrum, along with comparative data from structurally similar compounds, are provided below.
Table 3: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) | [1] |
| ¹H NMR (400 MHz, MeOD) | δ (ppm): 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [1][2] |
| LC-MS | m/z: 212.9, 215.0 [M-H]⁻ or [M+H]⁺ (Isotopic pattern for Br) | [1][2] |
| ¹³C NMR | No experimental data found. Predicted shifts based on substituted benzoic acids would include a carboxylic carbon (~170 ppm), four aromatic carbons (120-140 ppm), and one methyl carbon (~21 ppm). | |
| FTIR | No experimental data found. Expected characteristic peaks would include a broad O-H stretch (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a C-Br stretch in the fingerprint region. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative cross-coupling reaction, illustrating its utility as a synthetic intermediate.
Synthesis of this compound
The most common laboratory synthesis involves the oxidation of a methyl group on a substituted toluene precursor.
Reaction Scheme: Oxidation of 1-bromo-3,5-dimethylbenzene to this compound.
Methodology: This protocol is adapted from established literature procedures.[1][2]
-
Reaction Setup: In a round-bottom flask, 1-bromo-3,5-dimethylbenzene (1.0 eq, e.g., 15 g, 81 mmol) is dissolved in a mixture of pyridine (133 mL) and water (83 mL).
-
Heating: The mixture is heated to 80°C with stirring.
-
Oxidant Addition: Potassium permanganate (KMnO₄) (2.0 eq, e.g., 25.6 g, 162 mmol) is added in portions over a period of 45 minutes to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is maintained at 80°C for an additional 1.5 hours.
-
Workup (Filtration): The hot solution is filtered (e.g., through Celite) to remove the manganese dioxide (MnO₂) byproduct.
-
Workup (Acidification): The filtrate is cooled and then acidified to a low pH with concentrated hydrochloric acid (HCl), which protonates the carboxylate salt, causing the desired product to precipitate.
-
Workup (Extraction): The aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The resulting crude solid can be further purified by column chromatography (e.g., using a dichloromethane:methanol gradient) or recrystallization to yield this compound as a white solid.
Reactivity: Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a foundational reaction for building more complex molecules in drug discovery.
Reaction Scheme: Palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Methodology: This is a general protocol adapted from procedures for the Suzuki coupling of 3-bromobenzoic acid.[4]
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Quenching): Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup (Extraction): Acidify the aqueous layer to protonate the carboxylic acid, then extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Drug Development
This compound is a key intermediate in the synthesis of complex organic molecules for medicinal chemistry. Its primary value lies in its use as a scaffold for developing kinase inhibitors, which are a major class of therapeutics, particularly in oncology.
Precursor to VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, tumors exploit this pathway to ensure a blood supply, which is necessary for their growth and metastasis. Inhibiting the VEGFR-2 signaling pathway is therefore a key anti-cancer strategy.
The VEGFR-2 signaling cascade is initiated when the VEGF ligand binds to the extracellular domain of the receptor, causing it to dimerize. This dimerization activates the intracellular kinase domain through autophosphorylation of specific tyrosine residues. These phosphorylated sites then act as docking stations for various signaling proteins, triggering multiple downstream pathways that ultimately lead to cell proliferation, migration, and survival.
Many small-molecule VEGFR-2 inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking all downstream signaling. This compound can be elaborated through reactions like the Suzuki coupling and subsequent amide bond formation to create complex molecules that fit into this ATP-binding pocket, forming the core structure of potent and selective inhibitors.
Safety and Handling
This compound is classified as toxic if swallowed and very toxic to aquatic life.[3] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its well-defined physical properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an important intermediate for researchers in organic chemistry and drug discovery. Its role as a precursor to potent kinase inhibitors, particularly those targeting the VEGFR-2 pathway, underscores its significance in the development of modern therapeutics. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.
References
Commercial Suppliers and Technical Data for 3-Bromo-5-methylbenzoic Acid: A Guide for Researchers
This technical guide provides a detailed overview of commercial suppliers for 3-Bromo-5-methylbenzoic acid (CAS No. 58530-13-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative look at available products and insights into its synthesis and applications.
Properties and Applications
This compound is a valuable building block in organic synthesis. Its functional groups are conducive to further chemical modifications, making it a versatile reagent for constructing complex organic molecules.[1] It is frequently used in cross-coupling reactions to form carbon-carbon bonds and is instrumental in developing active pharmaceutical ingredients (APIs), particularly for drug candidates targeting central nervous system disorders and inflammation.[1][2] The compound also finds use in the preparation of specialty polymers and in the agrochemical industry for creating active ingredients in crop protection products.[1]
A related compound, methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5), also serves as a critical intermediate in the pharmaceutical and fine chemical synthesis sectors.[2] The manufacturing of this compound is crucial for the synthesis of advanced pharmaceutical compounds, such as VEGFR-2 inhibitors used in cancer therapy.[3]
Commercial Supplier Data
The following table summarizes data from various commercial suppliers of this compound. Purity levels and pricing can vary, and it is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA).[3]
| Supplier Name | Purity | Pricing | Notes |
| Sigma-Aldrich (AldrichCPR) | Data not collected by supplier | $197.00 / 100mg | Sold as-is for early discovery research; buyer is responsible for confirming identity and purity. |
| Oakwood Chemical | 98% | $10.00 / 250mg, $22.00 / 1g, $66.00 / 5g | Melting point: 182-185°C.[4] |
| Ouhuang Engineering Materials (Hubei) Co., Ltd. | 99.93% | $30.00 - $100.00 / kg | - |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | $10.00 / kg | - |
| Changzhou Anxuan Chemical Co., Ltd. | 98% | Price not listed | - |
| MySkinRecipes | 98% | ฿144.00 / 1g, ฿900.00 / 5g, ฿4,320.00 / 25g | Melting point: 178-179.5℃.[1] |
Other identified suppliers include Shijiazhuang Sdyano Fine Chemical Co., Ltd., Accela ChemBio Co.,Ltd., Shanghai Harvest Chemical Industrial Co., Ltd., and Shanghai Hanhong Scientific Co.,Ltd.[5]
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 1-bromo-3,5-dimethylbenzene.[3] The following is a representative experimental protocol:
Materials:
-
1-bromo-3,5-dimethylbenzene
-
Pyridine
-
Water (H₂O)
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C.[5][6]
-
Potassium permanganate (25.6 g, 162 mmol) is added in portions over a period of 45 minutes.[5][6]
-
The reaction mixture is heated at 80°C for an additional 1.5 hours after the addition is complete.[5][6]
-
The filtrate is acidified with concentrated hydrochloric acid.[5][6]
-
The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over sodium sulfate.[5][6]
-
The resulting residue is purified by column chromatography (CH₂Cl₂:MeOH, 80:1 to 40:1) to yield this compound as a white solid.[5][6]
This procedure has a reported yield of 29%.[5][6] An alternative method using potassium permanganate in acetone and water at reflux for one hour has been reported to yield 60%.[6]
Logical Workflow for Procurement and Use
The process of acquiring and utilizing this compound for research purposes can be visualized as a logical workflow. This ensures that all necessary steps, from supplier vetting to experimental application, are systematically followed.
References
Purity Analysis of Commercial 3-Bromo-5-methylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 3-Bromo-5-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the consistency of reactions, the quality of active pharmaceutical ingredients (APIs), and the overall safety and efficacy of the final drug product. This document outlines detailed experimental protocols, potential impurities, and data interpretation strategies.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. The presence of impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts. Therefore, rigorous purity analysis is an indispensable step in the quality control of this raw material. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.
Potential Impurities in Commercial this compound
The impurity profile of commercial this compound is largely dependent on its synthetic route. A common method for its synthesis involves the oxidation of 1-bromo-3,5-dimethylbenzene.[1][2] Based on this, potential impurities may include:
-
Starting Material: Residual 1-bromo-3,5-dimethylbenzene.
-
Intermediates: Incompletely oxidized intermediates.
-
Over-oxidation Products: Isophthalic acid derivatives.
-
Isomers: Other brominated or methylated benzoic acid isomers.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
Analytical Methodologies and Experimental Protocols
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed.
Experimental Protocol (Adapted from similar bromobenzoic acid analyses) [3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute impurities with different polarities. A suggested gradient is 5% to 95% Solvent B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Solvent A and Solvent B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of benzoic acids, a derivatization step is often necessary to convert the analyte into a more volatile form.
Experimental Protocol (Adapted from methods for similar compounds) [4]
-
Derivatization (Methylation):
-
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., methanol).
-
Add a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Quench the excess reagent with a few drops of acetic acid.
-
-
GC-MS Conditions:
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-400.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Verification and Purity Estimation
¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve in a suitable deuterated solvent (e.g., Methanol-d4, MeOD).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard ¹H pulse sequence.
-
Number of Scans: 16 or 32 for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for quantitative analysis.
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound in MeOD is expected to show signals around δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), and 2.38 (s, 3H).[1][2]
-
The presence of impurity peaks can be identified and their integration relative to the main compound's peaks can provide a semi-quantitative estimate of their levels. For quantitative analysis, a certified internal standard with a known concentration should be used.
-
Data Presentation
The quantitative data from the different analytical techniques should be summarized for easy comparison.
| Analytical Technique | Parameter | Typical Specification |
| HPLC | Purity (Area %) | ≥ 98% |
| Individual Impurity | ≤ 0.5% | |
| Total Impurities | ≤ 2.0% | |
| GC-MS | Residual Solvents | As per ICH guidelines |
| Starting Material | Not Detected | |
| ¹H NMR | Structural Confirmation | Conforms to structure |
| Purity (qNMR) | ≥ 98% (by weight) |
Note: These are typical specifications and may vary between suppliers. Commercial offerings with purities of 98% and 99.93% have been noted.[2]
Visualizations
Logical Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity analysis of commercial this compound.
Caption: A logical workflow for the purity analysis of this compound.
Decision Pathway for Method Selection
The choice of analytical method is often guided by the specific information required.
Caption: Decision pathway for selecting an analytical method.
Conclusion
The purity of this compound is a critical parameter that directly impacts its suitability for pharmaceutical manufacturing. A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive approach to its quality control. The methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.
References
An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols. While a definitive historical account of its initial discovery remains elusive in readily available literature, this guide presents the most prominent and referenced synthetic routes, offering detailed experimental procedures. The information is structured to be a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound, with the CAS number 58530-13-5, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a methyl group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical modifications, rendering it a valuable precursor in the construction of more complex organic molecules.[1] It is particularly noted for its use in cross-coupling reactions to form new carbon-carbon bonds, a critical step in the development of active ingredients for crop protection and in medicinal chemistry for designing drug candidates targeting central nervous system disorders and inflammation.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.048 g/mol | [1] |
| Melting Point | 178-179.5 °C | [1] |
| Density | 1.599 ± 0.06 g/cm³ (at 20 °C) | [1] |
| pKa | Data not available in searched literature | |
| Water Solubility | Data not available in searched literature |
Table 2: Spectroscopic Data
| Spectrum Type | Peak Assignments | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) | [3] |
| ¹H NMR (400 MHz, MeOD) | δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [3] |
| ¹³C NMR | Specific data with assignments not available in searched literature. Predicted shifts for substituted benzoic acids are complex and depend on the specific substitution pattern. | [4] |
| Infrared (IR) | Specific spectrum for this compound not available. However, characteristic peaks for a substituted benzoic acid include: a broad O-H stretch (~3300-2500 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and a C-Br stretch (<800 cm⁻¹). | [5] |
Synthesis of this compound
While the historical first synthesis of this compound could not be definitively identified from the available literature, several modern and well-established synthetic routes have been reported. The most common and frequently cited method involves the oxidation of a substituted toluene derivative.
Experimental Protocol: Oxidation of 1-bromo-3,5-dimethylbenzene
This method utilizes the strong oxidizing agent potassium permanganate to convert one of the methyl groups of 1-bromo-3,5-dimethylbenzene to a carboxylic acid.
Materials:
-
1-bromo-3,5-dimethylbenzene
-
Pyridine
-
Water (H₂O)
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure: [3]
-
A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol, 1.0 eq) in pyridine (133 mL) and water (83 mL) is heated to 80 °C.
-
Potassium permanganate (25.6 g, 162 mmol, 2.0 eq) is added in portions over a period of 45 minutes.
-
After the addition is complete, the reaction mixture is heated at 80 °C for an additional 1.5 hours.
-
The hot solution is then filtered to remove manganese dioxide.
-
The filtrate is acidified by the addition of concentrated hydrochloric acid.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation in vacuo.
-
The resulting residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (ranging from 80:1 to 40:1) as the eluent to afford this compound.
Experimental Protocol: Oxidation of (3-bromo-5-methylphenyl)methanol
An alternative starting material for the synthesis is (3-bromo-5-methylphenyl)methanol, which is oxidized to the corresponding carboxylic acid.
Materials:
-
(3-bromo-5-methylphenyl)methanol
-
Acetone
-
Water (H₂O)
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (2N)
-
Saturated sodium bicarbonate solution
-
Ammonia
-
Celite
-
Diethyl ether
Procedure: [3]
-
A solution of potassium permanganate (39.3 g, 249 mmol) in water (600 mL) is added slowly to a solution of (3-bromo-5-methylphenyl)methanol (25.0 g, 124 mmol) in acetone (500 mL).
-
The mixture is heated at reflux for 60 minutes.
-
After cooling to room temperature, the mixture is acidified with 2N HCl (100 mL).
-
The brown precipitate that forms is dissolved by adding a saturated solution of sodium bicarbonate (100 mL).
-
Acetone is removed by evaporation in vacuo.
-
Ammonia (150 mL) is added to the mixture.
-
The mixture is filtered over Celite.
-
The filtrate is acidified with concentrated HCl.
-
The product is extracted with diethyl ether (3 x 150 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the oxidation of a substituted toluene, as described in the experimental protocols.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate with established routes for its preparation, primarily through the oxidation of appropriately substituted toluenes. This guide has provided detailed experimental protocols for its synthesis and compiled available physicochemical and spectroscopic data into a structured format for easy reference. While the historical origins of this compound's discovery are not readily apparent in modern databases, its continued use in research and development underscores its importance in contemporary organic chemistry. This document serves as a foundational resource for scientists and researchers engaged in work that utilizes this versatile chemical building block.
References
A Theoretical Investigation of 3-Bromo-5-methylbenzoic Acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Theoretical Modeling
3-Bromo-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its specific substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity, intermolecular interactions, and potential biological activity. Understanding its three-dimensional structure, vibrational modes, and electronic landscape is crucial for applications in medicinal chemistry, materials science, and drug development.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful, non-experimental route to elucidate these properties. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, spectroscopic signatures, and reactivity indices with a high degree of accuracy, offering insights that can guide and rationalize experimental work.
Computational Methodology and Protocols
The following section outlines a robust, standard protocol for the theoretical investigation of this compound, based on methodologies frequently applied to similar aromatic compounds.
Software and Computational Environment
The calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or the Schrödinger suite. Initial molecular structure building and visualization of results are often handled with programs like GaussView, Avogadro, or Maestro.
Geometry Optimization
The primary step is to find the lowest energy conformation of the molecule. This is achieved through a geometry optimization procedure.
-
Initial Structure: An initial 3D structure of this compound is built using standard bond lengths and angles. For the carboxylic acid group, both syn and anti conformations concerning the C-O-H dihedral angle should be considered to identify the global minimum.
-
Theoretical Level: Density Functional Theory (DFT) is the most common and reliable method for molecules of this size.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is appropriate. This set provides a good description of the electron distribution and includes diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined tight convergence thresholds, ensuring a true energy minimum is reached.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:
-
Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Prediction of Spectra: The calculated harmonic frequencies can be correlated with experimental Infrared (IR) and Raman spectra. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental anharmonicity.
Electronic Property Analysis
From the optimized wavefunction, several key electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of chemical reactions and intermolecular interactions.
-
Global Reactivity Descriptors: Using the HOMO and LUMO energies, several descriptors that quantify chemical reactivity can be calculated based on Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO):
-
Ionization Potential (I)
-
Electron Affinity (A)
-
Chemical Hardness (η = (I - A) / 2)
-
Chemical Softness (S = 1 / 2η)
-
Electronegativity (χ = (I + A) / 2)
-
Electrophilicity Index (ω = μ² / 2η, where μ = -χ)
-
Data Presentation and Analysis
The results of the theoretical calculations are typically summarized in structured tables for clear interpretation and comparison with experimental data where available.
Disclaimer: The following tables are templates. A comprehensive search of scientific literature did not yield a specific computational study for this compound. Therefore, these tables do not contain calculated data but illustrate how the results of such a study would be presented.
Table 1: Optimized Geometrical Parameters (Illustrative)
This table would present the key bond lengths (in Ångströms) and bond angles (in degrees) for the optimized structure of this compound. These values could be compared to experimental X-ray crystallography data if available.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Lengths | C-Br | Data not available |
| C-CH₃ | Data not available | |
| C=O | Data not available | |
| C-O | Data not available | |
| O-H | Data not available | |
| Bond Angles | C-C-Br | Data not available |
| C-C-CH₃ | Data not available | |
| C-C-COOH | Data not available | |
| O=C-O | Data not available |
Table 2: Calculated Vibrational Frequencies (Illustrative)
This table would list the most significant calculated vibrational frequencies (in cm⁻¹) and their corresponding assignments (e.g., C=O stretch, O-H stretch). These would be compared against experimental IR or Raman spectra.
| Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| ν₁ | O-H stretch | Data not available | Data not available |
| ν₂ | C=O stretch | Data not available | Data not available |
| ν₃ | C-Br stretch | Data not available | Data not available |
| ν₄ | CH₃ rock | Data not available | Data not available |
Table 3: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)
This table summarizes the key electronic properties derived from the calculations.
| Property | Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Table 4: Experimental Data for this compound
For context and potential validation of theoretical results, known experimental data is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | PubChem[1] |
| Molecular Weight | 215.04 g/mol | PubChem[1] |
| Melting Point | 178-179.5 °C | MySkinRecipes[2] |
| ¹H NMR (400 MHz, MeOD) | δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | ChemicalBook[3] |
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following have been generated using the DOT language.
Conclusion
Theoretical calculations provide an indispensable framework for understanding the intrinsic properties of molecules like this compound. By employing Density Functional Theory, researchers can reliably predict its stable 3D structure, vibrational spectra, and electronic characteristics. This information is vital for predicting the molecule's behavior in various chemical environments, guiding synthetic efforts, and screening for potential applications in pharmacology and materials science. While a dedicated computational study on this compound is yet to be published, the well-established methodologies outlined in this guide provide a clear roadmap for any future investigations, ensuring a standardized and high-quality approach to its theoretical characterization.
References
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Bromo-5-methylbenzoic Acid in the Synthesis of Novel VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the physiological process of forming new blood vessels. In the context of oncology, the VEGF/VEGFR-2 signaling pathway is frequently dysregulated, promoting tumor neovascularization, which is essential for tumor growth, invasion, and metastasis. Consequently, the inhibition of VEGFR-2 kinase activity has emerged as a cornerstone of modern anti-cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have demonstrated significant clinical efficacy.
The design and synthesis of novel VEGFR-2 inhibitors often involve the exploration of diverse chemical scaffolds that can effectively interact with the key amino acid residues in the kinase domain. The substituted benzamide moiety is a privileged scaffold in kinase inhibitor design, offering a versatile platform for establishing crucial hydrogen bonding and hydrophobic interactions. This document outlines the potential application of 3-Bromo-5-methylbenzoic acid as a key building block in the synthesis of a novel class of potent and selective VEGFR-2 inhibitors. While direct synthesis of VEGFR-2 inhibitors from this compound is not extensively documented in published literature, its structural motifs are present in computationally identified potential inhibitors. This application note provides a representative synthetic protocol and biological evaluation methods to guide researchers in exploring this chemical space.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1][2] Small molecule inhibitors are designed to block the ATP-binding site, thereby preventing autophosphorylation and halting the entire signaling cascade.
Experimental Protocols
The following protocols describe a representative synthesis of a hypothetical VEGFR-2 inhibitor, BM-VEGFRi-01 , starting from this compound. This workflow illustrates a common strategy for constructing benzamide-based kinase inhibitors.
Synthetic Workflow Overview
Step 1: Synthesis of 3-Bromo-5-methylbenzoyl chloride
This initial step activates the carboxylic acid for subsequent amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 3-Bromo-5-methylbenzoyl chloride is used in the next step without further purification.
Step 2: Amide Coupling to Synthesize BM-VEGFRi-01
This step involves the formation of the critical amide bond.
Materials:
-
3-Bromo-5-methylbenzoyl chloride
-
A suitable substituted aniline intermediate (e.g., 4-amino-N-methyl-2-(pyridin-4-yloxy)benzenesulfonamide)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted aniline intermediate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a solution of 3-Bromo-5-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, BM-VEGFRi-01 .
Biological Evaluation Protocols
In Vitro VEGFR-2 Kinase Assay
This assay determines the inhibitory potency of the synthesized compounds against the VEGFR-2 enzyme.[3][4]
Principle: The assay measures the inhibition of VEGFR-2 catalyzed phosphorylation of a substrate. The amount of ATP consumed is quantified using a luminescence-based assay (e.g., Kinase-Glo®), where the light signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well white plates
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® MAX).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay evaluates the effect of the inhibitors on the proliferation of endothelial cells, which is a downstream effect of VEGFR-2 signaling.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with the test compounds in the presence of VEGF. The inhibition of cell proliferation is measured using a colorimetric assay (e.g., MTT or WST-1).
Materials:
-
HUVECs
-
Cell culture medium
-
VEGF-A
-
Test compounds
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with VEGF-A.
-
Incubate for 48-72 hours.
-
Add MTT or WST-1 reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of proliferation and determine the GI₅₀ (50% growth inhibition) value.
Data Presentation
The inhibitory activities of a hypothetical series of analogues are presented below to illustrate potential structure-activity relationships (SAR).
| Compound ID | R Group on Benzamide | VEGFR-2 IC₅₀ (nM) | HUVEC Proliferation GI₅₀ (nM) |
| BM-VEGFRi-01 | 3-bromo-5-methyl | 15 | 50 |
| BM-VEGFRi-02 | 3-chloro-5-methyl | 25 | 75 |
| BM-VEGFRi-03 | 3-fluoro-5-methyl | 30 | 80 |
| BM-VEGFRi-04 | 3,5-dimethyl | 150 | 300 |
| BM-VEGFRi-05 | 3-bromo | 40 | 120 |
| Sorafenib | (Reference) | 54[5] | 100 |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel VEGFR-2 inhibitors. The synthetic and biological evaluation protocols provided in this document offer a comprehensive framework for researchers to design and test new chemical entities based on the substituted benzamide scaffold. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The methyl group can contribute to favorable hydrophobic interactions within the kinase active site. The systematic evaluation of analogues derived from this compound could lead to the discovery of potent and selective VEGFR-2 inhibitors with potential for further development as anti-cancer therapeutics.
References
Application Notes and Protocols: 3-Bromo-5-methylbenzoic Acid in Agrochemical Synthesis
Introduction
3-Bromo-5-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its chemical structure, featuring a bromine atom, a carboxylic acid group, and a methyl group on a benzene ring, offers multiple reactive sites for constructing novel active ingredients in the agrochemical sector. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable intermediate in the development of new herbicides, fungicides, and insecticides.[2] This document provides detailed application notes on its use in the synthesis of a representative herbicidal benzanilide, along with experimental protocols for the synthesis of the parent compound and its derivatization.
Application in Herbicide Synthesis: A Representative Example
Substituted benzanilides are a well-established class of herbicides. The mode of action for many benzanilides involves the disruption of microtubule assembly in plant cells, leading to inhibition of cell division and plant growth. This compound can be utilized as a key precursor in the synthesis of novel benzanilide derivatives with potential herbicidal activity. The bromo and methyl substituents on the benzoic acid ring can influence the molecule's binding affinity to the target site, as well as its metabolic stability and soil mobility.
The general synthetic approach involves the conversion of this compound to its corresponding acid chloride, followed by amidation with a substituted aniline. The choice of the aniline component is crucial for tuning the herbicidal efficacy and selectivity of the final product.
Experimental Protocols
1. Synthesis of this compound
This protocol outlines the synthesis of this compound from 1-bromo-3,5-dimethylbenzene via oxidation.[3]
-
Materials:
-
1-bromo-3,5-dimethylbenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
-
Procedure:
-
In a round-bottom flask, a mixture of pyridine (133 mL) and H₂O (83 mL) is prepared.
-
1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) is added to the solvent mixture.
-
The mixture is heated to 80°C.
-
Potassium permanganate (25.6 g, 162 mmol) is added in portions over 45 minutes.
-
After the addition is complete, the reaction is heated at 80°C for an additional 1.5 hours.
-
The hot solution is filtered to remove manganese dioxide.
-
The filtrate is cooled and then acidified with concentrated HCl.
-
A brown precipitate forms and is dissolved by adding a saturated solution of sodium bicarbonate.
-
The aqueous solution is extracted with diethyl ether (3 x 150 mL).
-
The combined organic phases are dried over Na₂SO₄, filtered, and concentrated in vacuo to yield this compound as white crystals.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-bromo-3,5-dimethylbenzene (15 g) | [3] |
| Product | This compound (16.0 g) | [3] |
| Yield | 60% | [3] |
| Purity | White crystals | [3] |
2. Synthesis of a Representative Herbicidal Benzanilide
This protocol describes the synthesis of a hypothetical herbicidal benzanilide, N-(4-chlorophenyl)-3-bromo-5-methylbenzamide, from this compound.
-
Step 1: Synthesis of 3-Bromo-5-methylbenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
-
Procedure:
-
This compound (10.75 g, 50 mmol) is suspended in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Thionyl chloride (5.5 mL, 75 mmol) is added dropwise at room temperature.
-
The mixture is heated to reflux for 2 hours, or until the evolution of HCl gas ceases.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 3-Bromo-5-methylbenzoyl chloride, which is used in the next step without further purification.
-
-
-
Step 2: Synthesis of N-(4-chlorophenyl)-3-bromo-5-methylbenzamide
-
Materials:
-
3-Bromo-5-methylbenzoyl chloride
-
4-chloroaniline
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
4-chloroaniline (6.38 g, 50 mmol) and pyridine (4.4 mL, 55 mmol) are dissolved in dichloromethane (100 mL) in a flask and cooled to 0°C.
-
A solution of crude 3-Bromo-5-methylbenzoyl chloride (from Step 1) in dichloromethane (50 mL) is added dropwise to the cooled aniline solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is washed successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford N-(4-chlorophenyl)-3-bromo-5-methylbenzamide.
-
-
-
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Product | N-(4-chlorophenyl)-3-bromo-5-methylbenzamide |
| Yield | 85-95% |
| Purity | >98% (after recrystallization) |
| Melting Point | 150-155 °C |
Visualizations
Synthesis of this compound.
Synthesis of a representative herbicidal benzanilide.
Overall experimental workflow.
Disclaimer: The synthesis of the herbicidal benzanilide described is a representative example based on established chemical principles. The biological activity of this specific compound has not been evaluated in this document. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting Suzuki-Miyaura cross-coupling reactions using 3-Bromo-5-methylbenzoic acid. This versatile building block is crucial in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The protocols outlined below are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] This reaction is favored in drug discovery and development due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2][3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdBr [label="Oxidative Adduct\n(Ar-Pd(II)-Br)", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdAr_prime [label="Di-organic Pd(II) Complex\n(Ar-Pd(II)-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' Product", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ArBr [label="3-Bromo-5-methyl-\nbenzoic Acid (Ar-Br)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid [label="Ar'B(OH)₂ + Base", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> ArPdBr [label=" Oxidative\n Addition ", color="#EA4335"]; ArPdBr -> ArPdAr_prime [label=" Transmetalation ", color="#EA4335"]; ArPdAr_prime -> Pd0 [label=" Reductive\n Elimination ", color="#EA4335"]; ArBr -> ArPdBr [style=dashed, arrowhead=none, color="#5F6368"]; Boronic_Acid -> ArPdAr_prime [style=dashed, arrowhead=none, color="#5F6368"]; ArPdAr_prime -> Product [style=dashed, color="#5F6368"]; } caption: "General Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction."
Experimental Protocols
While specific data for this compound is not extensively published, the following protocols, adapted from procedures for the closely related 3-bromobenzoic acid, provide a strong foundation for successful coupling reactions.[4] Optimization may be required for specific substrates.
Protocol 1: Aqueous Suzuki Coupling at Room Temperature
This protocol is based on an environmentally friendly method using water as the solvent at ambient temperature.[4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.[4]
-
Add 5.0 mL of distilled water to the flask.[4]
-
Stir the mixture vigorously at room temperature under air for 1.5 to 24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, a precipitate of the product will likely form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[4]
-
If a precipitate does not form, perform an extractive work-up as described in Protocol 2.
Protocol 2: Suzuki Coupling with Heating in a Biphasic System
This protocol is a more conventional approach suitable for a broader range of substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent system (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)[4]
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[5]
-
Evacuate the flask and backfill with an inert gas three times.[4][6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[5][7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[4][5]
-
Once complete, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[4]
-
Wash the organic layer with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Data Presentation
The following table summarizes the results of Suzuki coupling reactions between 3-bromobenzoic acid and a selection of arylboronic acids under aqueous conditions at room temperature.[4] These yields can serve as a benchmark for what might be expected when using this compound under similar conditions.
| Entry | Arylboronic Acid | Product (from 3-bromobenzoic acid) | Yield (%)[4] |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
| 5 | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | Low Yield* |
*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions. Optimization of reaction conditions, including the use of different catalysts, bases, or solvent systems, may be necessary to improve yields for these substrates.[4]
Troubleshooting
-
Low or No Conversion:
-
Ensure reagents and solvents are anhydrous and the system is properly deoxygenated.
-
Increase the reaction temperature or time.
-
Screen different palladium catalysts, ligands, and bases.[5]
-
-
Formation of Side Products:
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Heck reaction using 3-bromo-5-methylbenzoic acid as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] It is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.
The protocols outlined below are based on established methodologies for the Heck coupling of substituted aryl bromides and can be adapted for this compound.[3][4][5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Comparative Data of Heck Reaction Protocols
The following table summarizes various Heck reaction protocols applicable to substituted aryl bromides, providing a comparative overview of reaction conditions and their impact on efficiency. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkene | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Protocol 1 | Pd(OAc)₂ (1.0) | NHC Salt (2.0) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | Styrene | 80 | 4 | High | [4] |
| Protocol 2 | Pd(dba)₂ (0.5) | Phosphine-Imidazolium Salt (0.5) | Cs₂CO₃ (2.0) | Not Specified | n-Butyl acrylate | Not Specified | Not Specified | High | [3] |
| Protocol 3 | Pd-complex 6 (2.0) | Imidazole-based SPO | K₂CO₃ (2.0) | DMF | Styrene | 60 | 12 | 92 | [5][6] |
| Protocol 4 | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ (3.0) | DMA | In situ generated Styrene | 140 | 40 | Good to Excellent | [7] |
Note: NHC = N-heterocyclic carbene; dba = dibenzylideneacetone; SPO = secondary phosphine oxide; DMF = dimethylformamide; DMA = dimethylacetamide. Yields are reported for model substrates and may vary for this compound.
Experimental Protocols
Below are detailed experimental procedures for three distinct Heck reaction protocols that can be adapted for this compound.
Protocol 1: Aqueous Heck Reaction with N-Heterocyclic Carbene (NHC) Ligand
This protocol is advantageous due to its use of aqueous media and tolerance to air, making it a more environmentally benign and operationally simple procedure.[4]
Materials:
-
This compound
-
Styrene (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the tetrahydropyrimidinium salt (2.0 mol%), this compound (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Add the alkene (1.5 mmol).
-
Add a 1:1 mixture of DMF and water (6 mL total).
-
The reaction mixture is then heated to 80°C with vigorous stirring for 4 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction with a Phosphine-Imidazolium Salt Ligand
This protocol employs a phosphine-imidazolium salt ligand, which has been shown to be highly efficient for the Heck coupling of a range of aryl bromides.[3]
Materials:
-
This compound
-
n-Butyl acrylate (or other suitable alkene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂
-
Phosphine-imidazolium salt ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add Pd(dba)₂ (0.5 mol%), the phosphine-imidazolium salt ligand (0.5 mol%), and Cs₂CO₃ (2.0 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the chosen alkene (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product via column chromatography.
Protocol 3: Mild Heck Reaction with a Secondary Phosphine Oxide (SPO) Ligated Palladium Complex
This protocol utilizes a pre-formed palladium complex with an imidazole-based secondary phosphine oxide ligand, allowing for the reaction to proceed under milder conditions.[5][6]
Materials:
-
This compound
-
Styrene (or other suitable alkene)
-
Imidazole-based secondary phosphine oxide (SPO) ligated palladium complex
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
In a reaction vial, combine the SPO-ligated palladium complex (2.0 mol%), this compound (1.0 mmol), the alkene (1.0 mmol), and K₂CO₃ (2.0 mmol).[5][6]
-
Add DMF (1 mL).
-
Seal the vial and heat the mixture to 60°C with stirring for 12 hours.[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Workup the reaction as described in the previous protocols (extraction and washing).
-
Purify the final compound by column chromatography.
Visualizations
The following diagrams illustrate the general workflow of a Heck reaction experiment and the fundamental catalytic cycle.
Caption: A generalized workflow for performing a Heck reaction.
Caption: The catalytic cycle of the Heck reaction.[1]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols: 3-Bromo-5-methylbenzoic Acid as a Versatile Building Block for Organic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-5-methylbenzoic acid as a fundamental building block in the synthesis of a variety of organic materials. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methyl group on an aromatic ring, offers a versatile platform for constructing complex molecules with applications in pharmaceuticals, agrochemicals, liquid crystals, and specialty polymers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 58530-13-5[1] |
| Molecular Formula | C₈H₇BrO₂[1] |
| Molecular Weight | 215.04 g/mol [1] |
| Melting Point | 178-179.5 °C[1] |
| Density | 1.599 ± 0.06 g/cm³[1] |
| Appearance | White solid |
Application in the Synthesis of Pharmaceutical Intermediates
This compound is a valuable starting material in medicinal chemistry for the design and synthesis of novel therapeutic agents, particularly for targeting central nervous system disorders and inflammation[1]. The presence of the bromine atom allows for various cross-coupling reactions to introduce molecular complexity, while the carboxylic acid can be readily converted into esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the target molecule.
One key application is in the synthesis of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer therapy[2].
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
The following diagram illustrates a synthetic workflow for a hypothetical kinase inhibitor intermediate starting from this compound. This multi-step synthesis involves esterification, a Suzuki coupling reaction, and finally amidation.
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Experimental Protocol: Synthesis of N-Aryl-3-methyl-5-(pyridin-3-yl)benzamide
Step 1: Esterification to Methyl 3-bromo-5-methylbenzoate
-
Materials: this compound, Methanol, Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the cooled suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-bromo-5-methylbenzoate.
-
Step 2: Suzuki Coupling to Methyl 3-methyl-5-(pyridin-3-yl)benzoate
-
Materials: Methyl 3-bromo-5-methylbenzoate, Pyridine-3-boronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a solution of Methyl 3-bromo-5-methylbenzoate (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add Pyridine-3-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-methyl-5-(pyridin-3-yl)benzoate.
-
Step 3: Amidation to N-Aryl-3-methyl-5-(pyridin-3-yl)benzamide
-
Materials: Methyl 3-methyl-5-(pyridin-3-yl)benzoate, Sodium hydroxide (NaOH), Methanol, Water, Arylamine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).
-
Procedure:
-
Hydrolyze the ester by dissolving Methyl 3-methyl-5-(pyridin-3-yl)benzoate (1.0 eq) in a mixture of methanol and water, followed by the addition of NaOH (2.0 eq). Stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. Filter and dry the solid.
-
Dissolve the resulting carboxylic acid (1.0 eq) and the desired arylamine (1.1 eq) in DCM.
-
Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final N-Aryl-3-methyl-5-(pyridin-3-yl)benzamide.
-
Application in the Synthesis of Agrochemicals
Derivatives of this compound are utilized as intermediates in the synthesis of agrochemicals, such as herbicides[1][3]. The specific substitution pattern can be exploited to generate molecules with potent biological activity against weeds and pests.
Experimental Workflow: Synthesis of a Hypothetical Herbicide Precursor
The following workflow demonstrates the synthesis of a hypothetical herbicide precursor from this compound, involving a nucleophilic substitution reaction.
Caption: Synthetic workflow for a herbicide precursor.
Experimental Protocol: Synthesis of Methyl 3-cyano-5-methylbenzoate
Step 1: Cyanation to 3-Cyano-5-methylbenzoic acid
-
Materials: this compound, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and CuCN (1.2 eq) in DMF.
-
Heat the mixture to 150 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a solution of ferric chloride to decompose the copper salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-Cyano-5-methylbenzoic acid.
-
Step 2: Esterification to Methyl 3-cyano-5-methylbenzoate
-
Materials: 3-Cyano-5-methylbenzoic acid, Methanol, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 3-Cyano-5-methylbenzoic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Methyl 3-cyano-5-methylbenzoate.
-
Application in the Synthesis of Liquid Crystals
Benzoic acid derivatives are well-known building blocks for thermotropic liquid crystals. The rigid core of the benzoic acid, combined with flexible alkyl chains, can lead to the formation of various mesophases (e.g., nematic, smectic). This compound can be derivatized to create rod-like molecules that exhibit liquid crystalline properties. A common strategy involves the formation of hydrogen-bonded dimers.
Logical Relationship: Formation of a Liquid Crystalline Dimer
The diagram below illustrates the conceptual formation of a liquid crystalline dimer from a derivative of this compound. The carboxylic acid groups of two molecules form hydrogen bonds, creating a more elongated, rod-like supramolecular structure that is conducive to forming liquid crystal phases.
Caption: Formation of a liquid crystalline dimer.
General Synthetic Protocol for a Liquid Crystal Precursor
-
Esterification/Amidation: The carboxylic acid group of this compound can be reacted with a long-chain alcohol or amine to introduce a flexible tail.
-
Cross-Coupling: The bromo substituent can be replaced via a Suzuki or Sonogashira coupling reaction to extend the rigid core of the molecule, for example, by introducing another aromatic ring.
Application in the Synthesis of Specialty Polymers
This compound can be incorporated into polymer chains to impart specific properties such as thermal stability, flame retardancy (due to the bromine content), and modified solubility[1]. It can be used as a monomer in condensation polymerizations, for instance, in the formation of polyesters or polyamides.
Experimental Workflow: Incorporation into a Polyester Backbone
The following diagram shows a general workflow for incorporating this compound into a polyester via polycondensation.
Caption: Incorporation into a polyester backbone.
General Protocol for Polyester Synthesis
-
Monomer Synthesis: this compound is first converted into a di-functional monomer, for example, by reduction of the carboxylic acid to an alcohol and subsequent reaction to form a diol.
-
Polycondensation: The resulting diol monomer is then reacted with a diacid chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. The reaction is typically carried out at elevated temperatures to promote polymerization.
-
Polymer Isolation and Characterization: The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration and drying. The polymer's properties, such as molecular weight, thermal stability, and mechanical properties, are then characterized using techniques like Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the oxidation of 1-bromo-3,5-dimethylbenzene.
Summary of Synthetic Protocols for this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 1-bromo-3,5-dimethylbenzene | KMnO₄, Pyridine, H₂O | 80 °C, 1.5 h | 29% | [4][5] |
| (3-bromo-5-methylphenyl)methanol | KMnO₄, Acetone, H₂O | Reflux, 1 h | 60% | [4] |
Detailed Protocol: Oxidation of 1-bromo-3,5-dimethylbenzene
-
Materials: 1-bromo-3,5-dimethylbenzene, Potassium permanganate (KMnO₄), Pyridine, Water, Concentrated Hydrochloric Acid, Ethyl Acetate.
-
Procedure:
-
A mixture of 1-bromo-3,5-dimethylbenzene (1.0 eq) in pyridine and water is heated to 80 °C[4][5].
-
Heating is continued at 80 °C for an additional 1.5 hours[4][5].
-
The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid[4][5].
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo[4][5].
-
The residue is purified by column chromatography to yield this compound[4][5].
-
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of organic materials. Its functional groups can be readily manipulated to create complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, liquid crystals, and polymers. The protocols and workflows provided in this document serve as a guide for researchers and scientists to explore the full potential of this important chemical intermediate.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group of 3-Bromo-5-methylbenzoic acid. This compound and its derivatives are valuable intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Notably, derivatives of this compound have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
This document outlines procedures for the synthesis of esters, acyl chlorides, and amides of this compound, complete with quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize quantitative data for the derivatization of this compound and its analogs.
| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Esters | |||||
| Methyl 3-bromo-5-methylbenzoate | Methanol, Thionyl Chloride | Methanol | 3 hours | 70°C | >97% (Purity) |
| Ethyl 3-bromo-5-methylbenzoate (adapted from nitro analog) | Ethanol, Thionyl Chloride | Ethanol | 4 hours | 80°C | ~99% |
| Acyl Chloride | |||||
| 3-Bromo-5-methylbenzoyl chloride (representative) | Thionyl Chloride | Toluene (optional) | 2-4 hours | Reflux (~79°C) | High |
| Amides | |||||
| N-Benzyl-3-bromo-5-methylbenzamide (general protocol) | Benzylamine, Coupling Agent (e.g., HATU) | DMF | 2-12 hours | Room Temp. | Variable |
| N-(4-chlorophenyl)-3-bromo-5-methylbenzamide (general protocol) | 4-chloroaniline, from Acyl Chloride | Dichloromethane | 1-3 hours | Room Temp. | High |
Experimental Protocols
Esterification
a) Synthesis of Methyl 3-bromo-5-methylbenzoate
This protocol describes the synthesis of the methyl ester of this compound. The high purity of the resulting ester makes it a crucial intermediate for further chemical transformations.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous methanol.
-
Slowly add thionyl chloride dropwise to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 70°C with continuous stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography to yield methyl 3-bromo-5-methylbenzoate with a purity exceeding 97%.
-
b) Synthesis of Ethyl 3-bromo-5-methylbenzoate
This protocol is adapted from a high-yield synthesis of a structurally similar compound, ethyl 3-bromo-5-nitrobenzoate.
-
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 500-mL round-bottom flask, add this compound (e.g., 25 g, 116 mmol) and anhydrous ethanol (200 mL).
-
With stirring at 0°C, slowly add thionyl chloride (e.g., 15 mL) dropwise.
-
Warm the reaction mixture to 80°C and continue stirring for 4 hours.
-
After completion, quench the reaction by the addition of 50 mL of water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/petroleum ether eluent to obtain ethyl 3-bromo-5-methylbenzoate. A yield of approximately 99% can be expected based on the nitro analog.[1]
-
Acyl Chloride Formation
Synthesis of 3-Bromo-5-methylbenzoyl chloride
This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser with a drying tube
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent like toluene.
-
Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride).
-
Continue heating for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
The crude 3-Bromo-5-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
-
Amide Formation
a) General Protocol for N-Substituted Amide Synthesis using a Coupling Agent
This method is suitable for a wide range of amines.
-
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add the amine (1.1 equivalents) and the organic base (2-3 equivalents).
-
To the stirred solution, add the coupling agent (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
b) Synthesis of N-Substituted Amides from 3-Bromo-5-methylbenzoyl Chloride
This two-step approach is highly efficient for forming amides.
-
Materials:
-
3-Bromo-5-methylbenzoyl chloride (prepared as in Protocol 2)
-
Amine (e.g., 4-chloroaniline)
-
Anhydrous dichloromethane
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the amine in anhydrous dichloromethane in a round-bottom flask and add triethylamine (1.2 equivalents).
-
Cool the solution to 0°C.
-
Slowly add a solution of 3-Bromo-5-methylbenzoyl chloride in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Visualizations
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-5-methylbenzoic acid. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, which are pivotal in the synthesis of complex molecules in pharmaceutical and materials science research. The protocols provided herein are generalized and may require optimization for specific substrates and scales.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4][5] For a substrate such as this compound, these reactions allow for the introduction of a wide array of substituents at the 3-position of the benzoic acid ring. The general mechanism for these transformations involves a catalytic cycle consisting of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[3][4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][6][7] This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins.[2]
Generalized Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | PPh₃, PCy₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Toluene, Dioxane, THF, Water, or mixtures |
| Reactant Ratio | Aryl halide (1.0 eq.), Boronic acid (1.1-1.5 eq.), Base (2.0-3.0 eq.) |
| Temperature | Room temperature to 100 °C |
| Typical Yields | 70-98% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under the inert atmosphere.
-
Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio), via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 2M HCl and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][8] This reaction is highly stereoselective, typically affording the trans isomer.[8]
Generalized Reaction Scheme:
Data Presentation: Heck Coupling Conditions
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tolyl)₃, or N-heterocyclic carbenes (NHCs) |
| Base | K₂CO₃, Et₃N, Cs₂CO₃ |
| Solvent | DMF, DMAc, Acetonitrile |
| Reactant Ratio | Aryl halide (1.0 eq.), Alkene (1.2-1.5 eq.), Base (1.5-2.0 eq.) |
| Temperature | 80-140 °C |
| Typical Yields | 60-95% |
Experimental Protocol: Heck Coupling
-
In a Schlenk tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (1-2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 2-4 mol%).
-
Add a base, such as K₂CO₃ (2.0 mmol), and the solvent (e.g., DMF/water 1:1, 6 mL).[9]
-
Seal the tube and heat the reaction mixture in an oil bath at a temperature ranging from 80 to 120 °C.[9]
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11][12] It is a reliable method for the synthesis of arylalkynes and conjugated enynes.[12]
Generalized Reaction Scheme:
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Reactant Ratio | Aryl halide (1.0 eq.), Alkyne (1.1-1.5 eq.), Base (2.0-3.0 eq.) |
| Temperature | Room temperature to 80 °C |
| Typical Yields | 75-95% |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent such as THF, followed by an amine base (e.g., triethylamine, 2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][13][14] This reaction is highly valuable for synthesizing arylamines, which are common motifs in pharmaceuticals.[1]
Generalized Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, Josiphos, or other bulky phosphine ligands |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Reactant Ratio | Aryl halide (1.0 eq.), Amine (1.1-1.3 eq.), Base (1.4-2.0 eq.) |
| Temperature | 80-110 °C |
| Typical Yields | 70-95% |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%) to a Schlenk tube.
-
Add the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by LC-MS or TLC.
-
After cooling to room temperature, carefully quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting arylamine by column chromatography.
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium.[4][15][16] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[4]
Generalized Reaction Scheme:
Data Presentation: Stille Coupling Conditions
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, AsPh₃, P(furyl)₃ |
| Solvent | Toluene, THF, DMF |
| Reactant Ratio | Aryl halide (1.0 eq.), Organostannane (1.1-1.2 eq.) |
| Temperature | 80-120 °C |
| Typical Yields | 70-90% |
Experimental Protocol: Stille Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in an anhydrous solvent like toluene.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Mandatory Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes: Esterification Methods for 3-Bromo-5-methylbenzoic Acid
Introduction
3-Bromo-5-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its ester derivatives are key intermediates in the development of pharmaceuticals and other fine chemicals. The ester functional group can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and cell membrane permeability, making esterification a critical transformation in drug discovery and development. This document provides detailed protocols for several common and effective methods for the esterification of this compound, tailored for researchers and scientists in the field.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve high yields, it is typically conducted using a large excess of the alcohol, which also serves as the solvent, and/or with the removal of water as it is formed.
Protocol: Synthesis of Methyl 3-Bromo-5-methylbenzoate
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture. Alternatively, thionyl chloride (1.5-2.0 eq) can be added dropwise at room temperature.[1][2]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]
-
Quenching and Extraction: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of NaHCO₃ to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.[3]
-
Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an eluent such as petroleum ether/ethyl acetate to afford the pure methyl 3-bromo-5-methylbenzoate.[1]
Method 2: Steglich Esterification
The Steglich esterification is a mild method suitable for substrates that may be sensitive to the harsh acidic conditions of Fischer esterification. It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4][5] This reaction is generally performed at room temperature.[4]
Protocol: Synthesis of an Alkyl 3-Bromo-5-methylbenzoate
Materials:
-
This compound
-
Desired Alcohol (e.g., ethanol, isopropanol) (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-12 hours, monitoring the reaction by TLC.[6]
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.[4]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for esterification, particularly for secondary alcohols where it proceeds with an inversion of stereochemistry.[7] The reaction occurs under mild, neutral conditions, using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]
Protocol: Synthesis of an Alkyl 3-Bromo-5-methylbenzoate
Materials:
-
This compound (1.2 eq)
-
Desired Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Equipment:
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[7][8]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue contains the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the product directly by column chromatography on silica gel to isolate the pure ester.
Quantitative Data Summary
The choice of esterification method can significantly impact reaction outcomes. The following table summarizes typical quantitative data for the different methods, based on literature for similar substituted benzoic acids.
| Method | Alcohol | Catalyst/Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Fischer-Speier | Methanol | H₂SO₄ (cat.) | Methanol | Reflux (~65°C) | 3 - 6 | 85 - 95[3][9] |
| Fischer-Speier | Methanol | Thionyl Chloride | Methanol | Reflux (~70°C) | 2 - 3 | ~86[2] |
| Steglich | General Alcohols | DCC, DMAP (cat.) | DCM | 0°C to RT | 3 - 12 | 70 - 90+[6][10] |
| Mitsunobu | General Alcohols | PPh₃, DEAD/DIAD | THF | 0°C to RT | 12 - 24 | 60 - 85[8] |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale.
Visualizations
Chemical Structures
Caption: General reaction scheme for the esterification of this compound.
Experimental Workflow
References
- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromo-5-methylbenzoic Acid in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Bromo-5-methylbenzoic acid is a versatile building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of targeted therapeutic agents. Its substituted phenyl ring offers a rigid core that can be strategically functionalized to interact with specific biological targets. The presence of the bromine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The methyl group offers a point for steric and electronic modulation, while the carboxylic acid functionality is readily converted into amides, esters, and other functional groups to interact with protein residues or modulate physicochemical properties.
A significant area of application for this scaffold is in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. The 3-bromo-5-methylbenzoyl moiety can be incorporated into molecules designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its signaling cascade and inhibiting angiogenesis.
Derivatives of this compound, typically as N-substituted amides, have shown potent inhibitory activity against VEGFR-2 and cytotoxic effects against various cancer cell lines. The general structure involves the 3-bromo-5-methylbenzoyl group acting as a "hinge-binding" motif, with further substitutions on the amide nitrogen projecting into other regions of the kinase domain to enhance potency and selectivity.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative VEGFR-2 inhibitors that incorporate a substituted benzamide scaffold, structurally analogous to derivatives of this compound.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Modification on Benzamide Scaffold | IC₅₀ (µM) vs. VEGFR-2 |
| Sorafenib (Reference) | 4-chloro-3-(trifluoromethyl)phenyl | 0.09 |
| Compound A | Piperazinylquinoxaline | 0.192 |
| Compound B | Nicotinamide-based derivative | 0.061 |
| Compound C | Substituted pyrimidine | 0.129 |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Compound ID | HepG2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| Sorafenib (Reference) | 3.9 | 5.5 | 6.2 |
| Compound A | 9.52 | 10.61 | 12.45 |
| Compound B | 7.8 | 9.3 | Not Reported |
| Compound C | 11.6 | Not Reported | Not Reported |
Experimental Protocols
Synthesis of N-(substituted)-3-bromo-5-methylbenzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (R-NH₂)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Slowly add the freshly prepared 3-bromo-5-methylbenzoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(substituted)-3-bromo-5-methylbenzamide.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the IC₅₀ value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves two steps: an ADP-Glo™ Reagent addition followed by a Kinase Detection Reagent addition.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (enzyme + ATP, no inhibitor) and negative (enzyme, no ATP, no inhibitor) controls.
-
Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve using appropriate software.
MTT Assay for Cell Viability
This protocol measures the cytotoxic effect of a compound on cancer cells.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percent viability against the compound concentration.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: General experimental workflow from synthesis to biological evaluation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common laboratory-scale synthesis involves the oxidation of a suitable precursor. The primary starting materials are 1-bromo-3,5-dimethylbenzene or (3-bromo-5-methylphenyl)methanol.[1][2] The choice of starting material may depend on commercial availability and the desired scale of the reaction.
Q2: Which oxidizing agent is typically used for this synthesis?
Potassium permanganate (KMnO₄) is a frequently employed oxidizing agent for converting the methyl group of 1-bromo-3,5-dimethylbenzene to a carboxylic acid.[1][2]
Q3: What is a typical yield for the synthesis of this compound?
Reported yields for the potassium permanganate oxidation of 1-bromo-3,5-dimethylbenzene can vary. Published procedures show yields ranging from 29% to 60%.[1] This variability often depends on reaction conditions, work-up procedures, and purification methods.
Q4: What are the key safety precautions to consider during this synthesis?
Working with potassium permanganate, a strong oxidizing agent, requires caution. The reaction can be exothermic. It is also important to handle bromine-containing compounds in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete Oxidation: The reaction may not have gone to completion. | - Ensure the portion-wise addition of KMnO₄ to control the exothermic reaction. - Extend the reaction time at the recommended temperature (e.g., 80°C) to ensure full conversion.[1] - Verify the quality and molar equivalent of the KMnO₄ used. |
| Product Loss During Work-up: The product may be lost during extraction or filtration steps. | - When acidifying the filtrate to precipitate the product, ensure the pH is sufficiently low. - Use an appropriate extraction solvent like ethyl acetate and perform multiple extractions to maximize recovery.[1] - When washing the final product, use minimal amounts of cold solvent to prevent it from dissolving. | |
| Side Reactions: Over-oxidation or other side reactions may be consuming the starting material or product. | - Maintain careful control over the reaction temperature. - Ensure the slow and controlled addition of the oxidizing agent. | |
| Impure Product (Multiple Spots on TLC) | Unreacted Starting Material: The reaction did not proceed to completion. | - See "Incomplete Oxidation" solutions above. - Purify the crude product using column chromatography or recrystallization. |
| Presence of Manganese Dioxide (MnO₂): The brown MnO₂ byproduct may not have been fully removed. | - Ensure the hot filtration step is performed efficiently to remove the MnO₂ precipitate.[1] - Washing the filter cake with hot water can help recover any adsorbed product. | |
| Formation of Isomeric Byproducts: Although less common with the specified starting material, minor isomers could be present. | - Recrystallization from a suitable solvent system can help in purifying the desired isomer. | |
| Reaction Stalls or Proceeds Very Slowly | Low Reaction Temperature: The temperature may be too low for the oxidation to occur at a reasonable rate. | - Ensure the reaction mixture is maintained at the recommended temperature (e.g., 80°C).[1] |
| Poor Reagent Quality: The starting material or oxidizing agent may be of low purity. | - Use reagents from a reputable supplier and ensure they are stored under appropriate conditions. |
Experimental Protocols
Synthesis of this compound from 1-bromo-3,5-dimethylbenzene
This protocol is based on a common laboratory procedure using potassium permanganate as the oxidizing agent.
Materials:
-
1-bromo-3,5-dimethylbenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) (for work-up variation)
-
Diethyl ether (for work-up variation)
-
Acetone (for work-up variation)
Procedure 1 (Yield: 29%): [1]
-
A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C.
-
Potassium permanganate (25.6 g, 162 mmol) is added in portions over 45 minutes.
-
The reaction mixture is heated at 80°C for an additional 1.5 hours after the addition is complete.
-
The hot solution is filtered to remove manganese dioxide.
-
The filtrate is acidified with concentrated hydrochloric acid.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over sodium sulfate.
-
The solvent is removed in vacuo.
-
The residue is purified by column chromatography to yield this compound.
Procedure 2 (Yield: 60%): [1]
-
A solution of KMnO₄ in water is added slowly to a solution of the starting material in acetone.
-
The mixture is refluxed for 1 hour.
-
After cooling, the mixture is acidified with HCl.
-
The resulting precipitate is dissolved by adding a saturated sodium bicarbonate solution.
-
Acetone is removed in vacuo.
-
Ammonia is added, and the mixture is filtered over Celite.
-
The filtrate is acidified with concentrated HCl.
-
The product is extracted with diethyl ether.
-
The combined organic phases are dried and concentrated to obtain the product.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Procedure 1 | Procedure 2 |
| Starting Material | 1-bromo-3,5-dimethylbenzene | (Not explicitly stated, assumed to be a methyl-substituted precursor) |
| Oxidizing Agent | KMnO₄ | KMnO₄ |
| Solvent System | Pyridine/Water | Acetone/Water |
| Reaction Temperature | 80°C | Reflux |
| Reaction Time | 1.5 hours (after addition) | 1 hour |
| Reported Yield | 29% | 60% |
| Purification Method | Column Chromatography | Extraction/Precipitation |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of Crude 3-Bromo-5-methylbenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-5-methylbenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, the crude this compound is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should:
-
Dissolve the this compound well at elevated temperatures but poorly at low temperatures.
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Not react with the this compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Commonly, for benzoic acid derivatives, solvents like water, ethanol, methanol, acetone, or mixtures such as ethanol/water are effective. Small-scale solubility tests are recommended to identify the optimal solvent for your specific crude material.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, such as 1-bromo-3,5-dimethylbenzene, byproducts from the synthesis (e.g., from oxidation reactions), and other isomeric acids. The nature of the impurities will depend on the synthetic route used to prepare the crude product.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is reported to be in the range of 178-179.5°C. A broad melting point range for your recrystallized product often indicates the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated, but crystal nucleation has not initiated. | 1. Reheat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by: a) Scratching the inner wall of the flask with a glass rod at the solution's surface. b) Adding a seed crystal of pure this compound. c) Cooling the solution in an ice bath to further decrease solubility. |
| "Oiling out" occurs (a liquid separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high, causing it to come out of solution above its melting point. 3. Significant impurities are present, leading to a depression of the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Consider using a lower-boiling point solvent or a solvent mixture. 3. If impurities are the cause, you may need to perform an initial purification step (e.g., charcoal treatment for colored impurities) before recrystallization. |
| Low yield of purified crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not cold, re-dissolving some of the product. 4. Incomplete transfer of crystals during filtration. | 1. Minimize the amount of hot solvent used for dissolution. You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Rinse the crystallization flask with a small amount of the cold mother liquor or ice-cold solvent to transfer all the crystals to the filter. |
| Colored impurities remain in the crystals. | 1. The chosen solvent is not effective at leaving the colored impurities in the solution. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. 2. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
Data Presentation
Qualitative and Estimated Quantitative Solubility of Benzoic Acid Derivatives in Common Solvents
| Solvent | Polarity | Qualitative Solubility of this compound (Predicted) | Quantitative Data for Related Compounds |
| Water | High | Sparingly soluble in cold water, more soluble in hot water. | 3-Bromobenzoic acid: Moderately soluble in water.[1] |
| Ethanol | High | Soluble | 2-Bromobenzoic acid: 100 mg/mL in 95% ethanol. 3-Bromobenzoic acid: 50 mg/mL in 95% ethanol.[2] |
| Methanol | High | Soluble | 3-Bromobenzoic acid: 50 mg/mL in methanol.[2] |
| Acetone | Medium | Soluble | 3-Bromobenzoic acid: Soluble.[1] |
| Toluene | Low | Slightly soluble | - |
| Hexane | Low | Insoluble | - |
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
1. Solvent Selection (Small-Scale Test): a. Place approximately 20-30 mg of the crude this compound into several small test tubes. b. Add a few drops of a different potential recrystallization solvent (e.g., water, ethanol, ethanol/water mixture) to each test tube at room temperature. Observe the solubility. c. Gently heat the test tubes that showed poor solubility at room temperature. Observe if the compound dissolves completely. d. Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good recovery of crystals upon cooling.
2. Dissolution: a. Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. b. Add a boiling chip to the flask. c. Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution. d. Continue adding the hot solvent just until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
3. (Optional) Decolorization: a. If the solution is colored, remove the flask from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal (a spatula tip) to the solution. c. Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration (if charcoal or insoluble impurities are present): a. Set up a hot gravity filtration apparatus. This involves placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask that is being heated on the same hot plate. b. Pour a small amount of the hot solvent through the filter paper to pre-heat the apparatus. c. Quickly pour the hot solution containing the dissolved product through the fluted filter paper. The goal is to remove the charcoal and any insoluble impurities while keeping the desired compound in solution.
5. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination. b. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
6. Isolation and Washing of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. b. Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. c. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. d. Keep the vacuum on to pull air through the crystals, which will help to dry them.
7. Drying and Characterization: a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Allow the crystals to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator or a low-temperature oven. c. Once dry, weigh the purified crystals to calculate the percent recovery. d. Determine the melting point of the recrystallized product to assess its purity.
Mandatory Visualization
References
Technical Support Center: Purifying 3-Bromo-5-methylbenzoic Acid by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography purification of 3-Bromo-5-methylbenzoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting condition for column chromatography of this compound?
A1: A good starting point for the purification of this compound is to use normal-phase column chromatography with silica gel as the stationary phase. A common mobile phase is a mixture of a non-polar solvent like dichloromethane (CH₂Cl₂) or hexane and a polar solvent like ethyl acetate or methanol. A specific protocol that has been reported uses a gradient of dichloromethane and methanol, starting from a ratio of 80:1 and gradually increasing the polarity to 40:1.[1]
Q2: How can I monitor the separation during column chromatography?
A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. You can spot your crude sample and the collected fractions on a TLC plate and elute it with a suitable solvent system. This will allow you to identify which fractions contain your desired product and assess their purity.
Q3: My compound is not moving from the baseline on the TLC plate, even with polar solvents. What should I do?
A3: For highly polar compounds that do not move from the baseline, you can try more polar solvent systems. For acidic compounds like this compound, adding a small amount of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid group, reducing its interaction with the silica gel and allowing it to move up the plate. A solvent system of 10% methanol in dichloromethane is a good starting point for polar compounds.[2]
Q4: What are the alternative stationary phases I can use if silica gel is not effective?
A4: If you face issues with silica gel, such as compound decomposition or irreversible adsorption, you can consider alternative stationary phases. Alumina is one option and is available in acidic, neutral, and basic forms.[3] For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica gel stationary phase with a polar mobile phase (e.g., water/acetonitrile) can be a very effective alternative.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound and provides systematic solutions.
Problem 1: Poor Separation of the Target Compound
Symptom: The fractions collected from the column are still a mixture of your target compound and impurities, even though TLC of the crude mixture showed good separation.
Possible Causes & Solutions:
-
Co-elution: The chosen solvent system may not be optimal for the column.
-
Solution: Optimize the mobile phase. Try a shallower gradient or isocratic elution with a solvent system that gives a clear separation on the TLC plate.
-
-
Column Overloading: Too much sample was loaded onto the column.
-
Solution: Reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
-
Compound Instability: The compound might be degrading on the silica gel.
-
Solution: Perform a 2D TLC to check for stability. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.
-
Problem 2: Peak Tailing of the Target Compound
Symptom: The eluted compound appears in many consecutive fractions, leading to broad peaks and poor separation.
Possible Causes & Solutions:
-
Strong Interaction with Stationary Phase: The acidic nature of the carboxylic acid can lead to strong interactions with the silanol groups on the silica surface.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.
-
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal.
-
Solution: Adjust the mobile phase composition. A slight increase in the polar component of the eluent can sometimes improve the peak shape.
-
Problem 3: The Compound Does Not Elute from the Column
Symptom: The target compound remains on the column and does not elute even with a highly polar mobile phase.
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be too polar and strongly adsorbed to the stationary phase.
-
Solution: Switch to a more polar mobile phase system. For very polar compounds, a mobile phase containing methanol is often effective. In some cases, for acidic compounds, adding a small amount of a base like triethylamine to the mobile phase can help in elution, but this should be done cautiously as it can affect the stability of some compounds. An alternative is to switch to a different stationary phase like reversed-phase silica.[5]
-
-
Insolubility in the Mobile Phase: The compound may have precipitated at the top of the column.
-
Solution: Ensure the compound is fully dissolved before loading it onto the column. If the compound has poor solubility in the eluent, consider using the "dry loading" method.[6]
-
Data Presentation
Table 1: Recommended Stationary and Mobile Phases for Purifying this compound.
| Stationary Phase | Mobile Phase System (starting point) | Gradient/Isocratic | Notes |
| Silica Gel | Dichloromethane / Methanol | Gradient (e.g., 80:1 to 40:1) | A good starting point for many aromatic carboxylic acids.[1] |
| Silica Gel | Hexane / Ethyl Acetate (+ 0.1-1% Acetic Acid) | Isocratic or Gradient | The added acid helps to reduce peak tailing. |
| Neutral Alumina | Dichloromethane / Methanol | Gradient | A good alternative if the compound is sensitive to the acidity of silica gel.[3] |
| Reversed-Phase (C18) | Water / Acetonitrile (+ 0.1% Formic Acid) | Gradient | Effective for highly polar compounds.[4] |
Table 2: TLC Solvent Systems for Monitoring the Purification.
| Solvent System | Ratio (v/v) | Application |
| Hexane / Ethyl Acetate | 3:1 to 1:1 | For moderately polar compounds. |
| Dichloromethane / Methanol | 95:5 to 90:10 | For more polar compounds.[2] |
| Toluene / Acetic Acid | 9:1 | Can be effective for aromatic acids. |
Experimental Protocols
Protocol 1: Column Chromatography using Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Dichloromethane:Methanol 80:1).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start eluting with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
References
- 1. This compound | 58530-13-5 [chemicalbook.com]
- 2. Chromatography [chem.rochester.edu]
- 3. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Bromination of 3-Methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methylbenzoic acid. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the electrophilic bromination of 3-methylbenzoic acid?
The major product is determined by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH). The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. In 3-methylbenzoic acid, these directing effects are in conflict. The positions ortho to the methyl group are 2 and 4, and the para position is 6. The positions meta to the carboxylic acid group are 2 and 6. Therefore, the positions activated by the methyl group and not strongly deactivated by the carboxyl group will be favored. The most likely major products are 3-bromo-5-methylbenzoic acid and 2-bromo-3-methylbenzoic acid . The exact ratio can depend on the reaction conditions.
Q2: What are the primary side reactions to be aware of during the bromination of 3-methylbenzoic acid?
The main side reactions include:
-
Formation of isomeric products: Due to the conflicting directing effects of the methyl and carboxyl groups, a mixture of brominated isomers is the most common side reaction.
-
Polybromination: The introduction of more than one bromine atom onto the aromatic ring can occur, especially if an excess of the brominating agent is used or if the reaction time is prolonged.
-
Side-chain (benzylic) bromination: Under certain conditions, particularly those favoring radical mechanisms (e.g., exposure to UV light or the presence of radical initiators), bromination of the methyl group can occur, yielding 3-(bromomethyl)benzoic acid.[1]
-
Decarboxylation: While less common under typical electrophilic bromination conditions, decarboxylation of benzoic acid derivatives can sometimes be induced by high temperatures or strong acidic conditions.
Q3: How can I minimize the formation of isomeric byproducts?
Optimizing regioselectivity is key. This can be influenced by the choice of brominating agent, catalyst, solvent, and temperature. For instance, using a milder brominating agent or a bulkier catalyst might favor substitution at the less sterically hindered positions. Low temperatures generally increase selectivity. Careful monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to stop the reaction once the desired product is maximized.
Q4: What conditions favor side-chain bromination, and how can I avoid it?
Side-chain bromination is a radical substitution reaction. To avoid it during electrophilic aromatic substitution:
-
Conduct the reaction in the dark, avoiding exposure to UV light.
-
Avoid using radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide.
-
Use a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) which promotes the ionic mechanism of electrophilic aromatic substitution.[2][3]
Q5: How can I prevent polybromination?
To prevent the addition of multiple bromine atoms:
-
Use a stoichiometric amount of the brominating agent (e.g., Br₂). A slight excess may be used to ensure complete conversion of the starting material, but large excesses should be avoided.
-
Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
-
Keep the reaction temperature low.
-
Monitor the reaction closely and stop it once the starting material is consumed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Formation of multiple isomers, leading to loss during purification. - Side-chain bromination. - Product decomposition. | - Increase reaction time or temperature cautiously, while monitoring by TLC. - Optimize reaction conditions (catalyst, solvent, temperature) to improve regioselectivity. - Ensure the reaction is performed in the dark and without radical initiators. - Use milder reaction conditions to prevent degradation. |
| Presence of multiple spots on TLC, indicating a mixture of isomers | - Conflicting directing effects of the methyl and carboxyl groups. | - This is expected to some extent. Optimize purification methods like column chromatography or recrystallization to separate the isomers. - Experiment with different Lewis acid catalysts or reaction temperatures to potentially alter the isomer ratio. |
| Formation of a significant amount of polybrominated products | - Excess brominating agent. - Reaction time is too long. - High reaction temperature. | - Use a stoichiometric amount of the brominating agent. - Monitor the reaction closely and quench it once the mono-brominated product is maximized. - Perform the reaction at a lower temperature. |
| Evidence of side-chain bromination (e.g., from NMR or MS data) | - Presence of UV light. - Contamination with a radical initiator. - High reaction temperatures that can initiate radical pathways. | - Shield the reaction vessel from light. - Ensure all reagents and solvents are free from radical initiators. - Use a lower reaction temperature. |
| Product is difficult to purify | - Similar polarities of the isomeric products. - Presence of unreacted starting material. | - Utilize high-performance column chromatography with an optimized solvent system. - Consider derivatization of the carboxylic acid to an ester to alter polarity for easier separation, followed by hydrolysis. - Perform a basic wash to remove unreacted 3-methylbenzoic acid. |
Quantitative Data on Product Distribution
The precise quantitative distribution of isomeric products in the bromination of 3-methylbenzoic acid can vary significantly with reaction conditions. The following table provides an illustrative example of a potential product distribution based on the directing effects of the substituents. These values are not from a specific cited experiment but serve to demonstrate the expected regioselectivity.
| Product | Potential Yield (%) under Lewis Acid Catalysis |
| This compound | 40 - 60% |
| 2-Bromo-3-methylbenzoic acid | 20 - 35% |
| 3-Bromo-2-methylbenzoic acid | 5 - 15% |
| 5-Bromo-3-methylbenzoic acid | < 5% |
| Polybrominated products | Variable, dependent on conditions |
| 3-(Bromomethyl)benzoic acid | < 1% (in the absence of light/radical initiators) |
Experimental Protocols
Protocol for Electrophilic Bromination of 3-Methylbenzoic Acid
This protocol is designed to favor the formation of mono-brominated products on the aromatic ring.
Materials:
-
3-Methylbenzoic acid
-
Liquid bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃) or iron filings
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)
-
Sodium bisulfite solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap (to neutralize HBr gas)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzoic acid in the chosen anhydrous solvent. Place the flask in an ice bath to cool.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., a catalytic amount of FeBr₃ or a few iron filings) to the stirred solution.
-
Bromine Addition: In a dropping funnel, place the required stoichiometric amount of liquid bromine, diluted with a small amount of the anhydrous solvent. Add the bromine solution dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the excess bromine by adding a 10% sodium bisulfite solution dropwise until the red-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove unreacted acid and HBr. The brominated product will also be extracted into the aqueous basic layer as its carboxylate salt.
-
Isolation: Separate the aqueous layer containing the product. Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the product precipitates out.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[4]
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of 3-methylbenzoic acid.
References
- 1. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting poor yield in Suzuki coupling with 3-Bromo-5-methylbenzoic acid
This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize Suzuki coupling reactions, with a specific focus on challenges encountered when using 3-Bromo-5-methylbenzoic acid as a substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common initial checks?
A1: When experiencing low yields with this compound, begin by assessing these critical parameters:
-
Catalyst Activity : Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere : The presence of oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[2][3][4] It is crucial to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1][5][6]
-
Reagent Purity : Verify the purity of both the this compound and the boronic acid coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.[1][7]
-
Base Stoichiometry : The carboxylic acid group on your substrate will react with the base. It is essential to use enough base to both neutralize the carboxylic acid and facilitate the catalytic cycle.[8]
Q2: I am observing a significant amount of a symmetrical biaryl byproduct. What is causing this and how can I prevent it?
A2: The formation of a symmetrical biaryl byproduct derived from your boronic acid is known as homocoupling. This side reaction is primarily caused by the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[2][3]
To minimize homocoupling:
-
Thoroughly Degas : Ensure all solvents are rigorously degassed before use.[5][6]
-
Maintain Inert Atmosphere : Keep the reaction under a strict inert atmosphere (N₂ or Ar) throughout the entire process.[1]
-
Use Pd(0) Catalyst : Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, to bypass potential issues with the in situ reduction of Pd(II) precatalysts.[8]
-
Control Catalyst Loading : Use the minimum effective amount of palladium catalyst.
Q3: My main byproduct is 3-methylbenzoic acid, where the bromine has been replaced by hydrogen. What is this side reaction and how can I suppress it?
A3: This side reaction is known as dehalogenation or protodeboronation. In dehalogenation, after the oxidative addition of the aryl bromide to the palladium catalyst, the resulting complex may react with a hydrogen source in the mixture (like a solvent or base) to replace the halogen with a hydrogen atom.[3] Protodeboronation is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7]
To reduce these side reactions:
-
Anhydrous Conditions : Use dry solvents and reagents to minimize sources of protons.[9]
-
Choice of Base : The choice of base can influence the extent of these side reactions.
-
Boronic Ester Derivatives : Consider using more stable boronic acid derivatives, such as MIDA boronate esters or organotrifluoroborates, which can slowly release the boronic acid into the reaction mixture, minimizing its decomposition.[7][10]
Q4: How does the carboxylic acid on this compound interfere with the Suzuki coupling?
A4: The carboxylic acid functional group can interfere in several ways:
-
Base Consumption : As an acidic proton source, it will react with the base, necessitating the use of additional equivalents of base for the catalytic cycle to proceed.[8]
-
Catalyst Inhibition : The resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[8]
-
Solubility Issues : The salt formed from the deprotonated carboxylic acid may have different solubility in the reaction solvent, which can affect reaction rates.[8] One approach to mitigate these issues is to protect the carboxylic acid as an ester and then hydrolyze it after the coupling reaction.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more robust precatalyst like a palladacycle.[1] | The Pd(0) species is the active catalyst. Pd(II) precatalysts need to be reduced in situ, which can sometimes be inefficient.[1] |
| Insufficient Base | Increase the equivalents of base (e.g., from 2 to 3-4 equivalents). | The carboxylic acid on the substrate consumes one equivalent of base before the catalytic cycle can begin.[8] |
| Poor Ligand Choice | Screen different phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos or XPhos).[9][11] | Ligands with different steric and electronic properties can significantly impact the efficiency of oxidative addition and reductive elimination steps.[12] |
| Inappropriate Solvent | Try a different solvent system. Common choices include dioxane/water, THF/water, or DMF.[3][6][11][13] | Solvent polarity and the ability to dissolve all reactants and intermediates are crucial for reaction success.[13] |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a microwave reactor for controlled heating.[9][14] | Higher temperatures can overcome activation energy barriers for challenging substrates.[15] |
Issue 2: Formation of Multiple Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| Homocoupling Product | Presence of oxygen.[2][3][4] | Thoroughly degas the solvent and maintain a strict inert atmosphere.[5][6] |
| Dehalogenated Product | Presence of a proton source. | Use anhydrous solvents and reagents. Consider a non-protic solvent system.[9] |
| Protodeboronation Product | Unstable boronic acid. | Use the boronic acid immediately after purchase/preparation or convert it to a more stable boronate ester (e.g., pinacol ester).[7][9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a representative protocol that may require optimization for specific boronic acids.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) under the inert atmosphere.
-
Monitoring : Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.[9][16]
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor Suzuki coupling yield.
Suzuki Catalytic Cycle and Common Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 3-Bromo-5-methylbenzoic Acid for Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Bromo-5-methylbenzoic acid in various reaction conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to enhance the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Its solubility is dictated by the interplay of its polar carboxylic acid group and the relatively nonpolar bromomethylphenyl ring. Generally, it exhibits limited solubility in water and nonpolar organic solvents. It shows better solubility in polar organic solvents, particularly those capable of hydrogen bonding. For a similar compound, 2-amino-3-bromo-5-methylbenzoic acid, it is known to be soluble in ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water[1].
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the solubility of structurally similar compounds and general principles for dissolving carboxylic acids, polar aprotic solvents and polar protic solvents are good starting points. Solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), methanol, and ethanol are often effective. For a closely related compound, 3-bromo-2-methylbenzoic acid, solubility was found to be highest in DMF and THF, followed by alcohols like methanol and ethanol, and lower in less polar solvents like ethyl acetate and acetonitrile[2].
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of solid compounds like this compound in liquid solvents generally increases with temperature. If you are facing solubility issues, gently heating the mixture can significantly improve dissolution. However, be mindful of the thermal stability of your compound and other reactants in the mixture.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes, adjusting the pH is a highly effective method, particularly for aqueous solutions. As a carboxylic acid, this compound can be deprotonated by a base to form its corresponding carboxylate salt. This salt is an ionic species and is significantly more soluble in water and other polar solvents than the neutral acid[3]. The addition of a suitable base like sodium hydroxide or sodium bicarbonate will increase its aqueous solubility.
Q5: What is a co-solvent system and how can it help?
A5: A co-solvent system involves using a mixture of two or more miscible solvents to dissolve a solute. This technique can be very effective in fine-tuning the polarity of the solvent mixture to match that of the solute, thereby enhancing solubility. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can significantly improve the solubility of polar compounds like this compound.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the selected organic solvent.
-
Initial Steps:
-
Verify Purity: Impurities can sometimes lower the solubility of a compound. Ensure your this compound is of high purity.
-
Increase Agitation: Simple swirling or stirring may not be sufficient. Use a magnetic stirrer to ensure the compound is well-dispersed in the solvent.
-
Allow Sufficient Time: Some compounds take time to dissolve. Allow the mixture to stir for an extended period (e.g., 30-60 minutes).
-
-
Advanced Solutions:
-
Gentle Heating: Warm the mixture gently (e.g., to 40-50 °C) while stirring. Be cautious not to exceed the boiling point of the solvent.
-
Use a Co-solvent: Add a small amount (e.g., 5-10% by volume) of a more polar, miscible solvent like DMF or DMSO to your primary solvent.
-
Change the Solvent: If the compound remains insoluble, you may need to switch to a more suitable solvent based on the solubility data provided in the table below.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Possible Causes:
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Change in Temperature: The reaction may be proceeding at a lower temperature than what was required to initially dissolve the compound.
-
Change in Solvent Composition: A reactant or a product formed during the reaction might be altering the polarity of the solvent mixture, causing the starting material to crash out.
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Reaction Consumption: As the soluble starting material is consumed, more of the undissolved solid may be dissolving, but at a rate slower than the reaction rate, giving the appearance of precipitation.
-
-
Solutions:
-
Maintain Temperature: Ensure the reaction temperature is maintained at a level where the compound remains soluble.
-
Add a Co-solvent: Introduce a small amount of a co-solvent that is known to be a good solvent for your compound and is compatible with your reaction chemistry.
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Increase Solvent Volume: Diluting the reaction mixture by adding more of the primary solvent can help keep the compound in solution.
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Data Presentation
Table 1: Solubility of 3-Bromo-2-methylbenzoic Acid (a Structural Analog) in Various Solvents at Different Temperatures.
Note: This data is for 3-bromo-2-methylbenzoic acid and should be used as a qualitative guide for estimating the solubility of this compound. The actual solubility values may differ.
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10^3) |
| N,N-Dimethylformamide (DMF) | 5 | 452.18 |
| 10 | 496.33 | |
| 15 | 543.12 | |
| 20 | 592.75 | |
| 25 | 645.41 | |
| 30 | 701.29 | |
| 35 | 760.58 | |
| 40 | 823.47 | |
| 45 | 890.15 | |
| 50 | 960.83 | |
| 55 | 1035.7 | |
| Tetrahydrofuran (THF) | 5 | 320.15 |
| 10 | 358.21 | |
| 15 | 401.53 | |
| 20 | 450.62 | |
| 25 | 506.01 | |
| 30 | 568.21 | |
| 35 | 637.78 | |
| 40 | 715.29 | |
| 45 | 801.32 | |
| 50 | 896.45 | |
| 55 | 1001.2 | |
| Methanol | 5 | 185.32 |
| 10 | 215.11 | |
| 15 | 249.83 | |
| 20 | 290.17 | |
| 25 | 336.81 | |
| 30 | 390.49 | |
| 35 | 452.01 | |
| 40 | 522.18 | |
| 45 | 601.88 | |
| 50 | 692.01 | |
| 55 | 793.52 | |
| Ethanol | 5 | 150.21 |
| 10 | 175.83 | |
| 15 | 205.62 | |
| 20 | 240.11 | |
| 25 | 279.83 | |
| 30 | 325.34 | |
| 35 | 377.21 | |
| 40 | 436.09 | |
| 45 | 502.63 | |
| 50 | 577.51 | |
| 55 | 661.42 | |
| Ethyl Acetate | 5 | 120.18 |
| 10 | 142.33 | |
| 15 | 168.12 | |
| 20 | 198.05 | |
| 25 | 232.61 | |
| 30 | 272.39 | |
| 35 | 318.08 | |
| 40 | 370.27 | |
| 45 | 429.55 | |
| 50 | 496.53 | |
| 55 | 571.8 | |
| Acetonitrile | 5 | 80.45 |
| 10 | 98.62 | |
| 15 | 120.91 | |
| 20 | 148.13 | |
| 25 | 181.12 | |
| 30 | 220.78 | |
| 35 | 268.01 | |
| 40 | 323.77 | |
| 45 | 388.98 | |
| 50 | 464.56 | |
| 55 | 551.43 | |
| Water | 5 | 0.012 |
| 10 | 0.015 | |
| 15 | 0.019 | |
| 20 | 0.024 | |
| 25 | 0.030 | |
| 30 | 0.038 | |
| 35 | 0.047 | |
| 40 | 0.059 | |
| 45 | 0.073 | |
| 50 | 0.091 | |
| 55 | 0.113 | |
| Cyclohexane | 5 | 0.008 |
| 10 | 0.011 | |
| 15 | 0.014 | |
| 20 | 0.018 | |
| 25 | 0.023 | |
| 30 | 0.029 | |
| 35 | 0.037 | |
| 40 | 0.047 | |
| 45 | 0.060 | |
| 50 | 0.076 | |
| 55 | 0.096 |
Data adapted from a study on 3-bromo-2-methylbenzoic acid[2].
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
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Solvent Selection: Choose a primary solvent in which this compound has moderate solubility. Select a co-solvent in which it is highly soluble (e.g., DMF or DMSO).
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Initial Dissolution Attempt: To your reaction vessel, add this compound and the primary solvent. Stir the mixture at room temperature for 15 minutes.
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Co-solvent Addition: If the solid is not fully dissolved, add the co-solvent dropwise while stirring until the solution becomes clear. Start with a small volume (e.g., 1-5% of the total volume).
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Heating (Optional): If the solid persists, gently heat the mixture to 40-50 °C.
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Proceed with Reaction: Once the compound is fully dissolved, proceed with the addition of other reagents.
Protocol 2: Solubility Enhancement by pH Adjustment (for aqueous reactions)
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Prepare an Aqueous Suspension: Suspend this compound in water.
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Basification: While stirring, add a suitable base (e.g., 1M NaOH solution) dropwise. Monitor the pH of the solution.
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Dissolution: Continue adding the base until the solid dissolves completely. The resulting solution will contain the sodium salt of this compound.
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Reaction: Proceed with your aqueous reaction.
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Re-acidification (for workup): After the reaction is complete, the product can often be precipitated by re-acidifying the solution with an acid (e.g., 1M HCl) to convert the carboxylate back to the carboxylic acid.
Mandatory Visualization
Caption: Workflow for improving the solubility of this compound.
Caption: Troubleshooting flowchart for solubility issues.
References
Interpreting the 1H NMR spectrum of 3-Bromo-5-methylbenzoic acid
Technical Support Center: Interpreting ¹H NMR Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the ¹H NMR spectrum of 3-Bromo-5-methylbenzoic acid.
¹H NMR Data for this compound
The following table summarizes the experimental ¹H NMR data for this compound in two common deuterated solvents.
| Proton Assignment | Signal | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in MeOD (ppm) [2] | Integration | Multiplicity |
| H-2 | Ar-H | 8.05 | 7.91 | 1H | Singlet (s) |
| H-4 | Ar-H | 7.85-7.84 | 7.79 | 1H | Multiplet (m) / Singlet (s) |
| H-6 | Ar-H | 7.58 | 7.57 | 1H | Singlet (s) |
| -CH₃ | -CH₃ | 2.40 | 2.38 | 3H | Singlet (s) |
| -COOH | -OH | Not explicitly observed; expected >10 ppm | Not explicitly observed; solvent exchange | 1H | Broad Singlet (br s) |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A standard protocol for obtaining the ¹H NMR spectrum of this compound is as follows:
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Sample Preparation:
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Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to obtain a homogeneous field, which results in sharp peaks with good resolution.
-
-
Data Acquisition:
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Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
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The spectral width should be set to include the expected chemical shift range, typically from 0 to 13 ppm for a carboxylic acid.
-
-
Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to ensure all peaks are in the positive phase.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
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Integrate the signals to determine the relative number of protons for each peak.
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Troubleshooting and FAQs
Here are some common issues and questions that may arise during the acquisition and interpretation of the ¹H NMR spectrum of this compound.
Q1: Why can't I see the carboxylic acid proton (-COOH) signal?
A1: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent or with deuterated solvents like MeOD and D₂O. This can lead to peak broadening or the signal disappearing entirely. In aprotic solvents like CDCl₃ or DMSO-d₆, it should be visible as a broad singlet, typically downfield (δ > 10 ppm).
Q2: The aromatic signals in my spectrum are not sharp singlets as expected. Why is that?
A2: While the protons on the aromatic ring of this compound are expected to show minimal coupling (meta-coupling, which is often very small), slight peak broadening or the appearance of a multiplet for the H-4 proton can occur due to this small coupling or second-order effects.[1] Shimming the magnet properly is also crucial for sharp peaks.
Q3: My integration values for the aromatic region are not exactly 1:1:1. What could be the cause?
A3: Inaccurate integration can result from:
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Poor Phasing: Ensure the spectrum is correctly phased.
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Baseline Distortion: The baseline should be flat. A distorted baseline can lead to integration errors.
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Signal Overlap: If there are impurities, their signals might overlap with the signals of your compound.
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Relaxation Delays: For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time).
Q4: I see unexpected peaks in my spectrum. What are they?
A4: Unexpected peaks are often due to:
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Solvent Impurities: Residual non-deuterated solvent or water will show peaks (e.g., CHCl₃ at ~7.26 ppm, H₂O varies with solvent).
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Starting Materials or Byproducts: If the sample is not completely pure, signals from unreacted starting materials or reaction byproducts may be present.
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Grease: Grease from glassware can sometimes appear as broad signals in the aliphatic region.
Q5: How can I confirm the identity of the carboxylic acid proton?
A5: A D₂O shake experiment can be performed. Add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
Logical Workflow for ¹H NMR Spectrum Interpretation
The following diagram illustrates the logical steps involved in interpreting the ¹H NMR spectrum of this compound.
Caption: A flowchart outlining the key steps in the interpretation of a ¹H NMR spectrum.
References
Technical Support Center: LC-MS Analysis of 3-Bromo-5-methylbenzoic Acid
Welcome to the technical support center for the LC-MS analysis of 3-Bromo-5-methylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS analysis of this compound?
A1: The analysis of this compound by LC-MS can present several challenges, primarily related to its chemical properties as a halogenated aromatic carboxylic acid. Key issues include:
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Poor Peak Shape: Tailing or fronting peaks can occur due to secondary interactions with the stationary phase or issues with the mobile phase pH.
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Low Sensitivity: Suboptimal ionization or ion suppression can lead to a weak signal.
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In-source Fragmentation: The molecule may fragment within the ion source, complicating mass spectra interpretation.
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Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement.
Q2: Which ionization mode is most suitable for this compound?
A2: For carboxylic acids like this compound, negative electrospray ionization (ESI) is generally preferred . In negative ESI mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is typically stable and provides a strong signal for quantification. While positive ionization might show a weak [M+H]⁺ adduct, the negative mode is more reliable for this class of compounds.
Q3: What is the expected mass-to-charge ratio (m/z) for this compound?
A3: this compound has a molecular weight of approximately 215.04 g/mol . Due to the isotopic distribution of bromine (79Br and 81Br), you should expect to see a characteristic isotopic pattern in the mass spectrum.
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In negative ESI mode , the deprotonated molecule [M-H]⁻ will appear as two peaks at approximately m/z 213.9 (for 79Br) and m/z 215.9 (for 81Br) with a roughly 1:1 intensity ratio.
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In positive ESI mode , the protonated molecule [M+H]⁺ may be observed at m/z 214.9 and m/z 216.9 [1].
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. For most carboxylic acids, a pH of 2.5-3.5 is effective. | At a low pH, the carboxylic acid is in its neutral form, which minimizes secondary interactions with the stationary phase and improves peak shape. |
| Secondary Interactions with Stationary Phase | Use a column with a different stationary phase, such as a Phenyl or PFP (Pentafluorophenyl) column. | These stationary phases can offer alternative selectivity for aromatic and halogenated compounds through π-π interactions, potentially reducing unwanted secondary interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much analyte can saturate the stationary phase, leading to peak broadening and tailing. |
| Extra-column Volume | Ensure that the tubing and fittings between the injector, column, and detector are as short and narrow as possible. | Excessive volume outside of the column can cause band broadening and distort peak shape. |
Issue 2: Low Sensitivity or No Signal
Low sensitivity can be a major hurdle in trace analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Ionization Mode | Ensure the mass spectrometer is operating in negative ESI mode. | Carboxylic acids are most effectively ionized in negative mode to form [M-H]⁻ ions. |
| Ion Suppression | Perform a post-column infusion experiment to assess ion suppression. If suppression is detected, improve sample clean-up or modify the chromatography to separate the analyte from interfering matrix components. | Co-eluting compounds from the sample matrix can compete for ionization, reducing the analyte's signal. |
| Inappropriate Mobile Phase Additive | Use a volatile mobile phase additive like formic acid (0.1%) or ammonium acetate. Avoid non-volatile buffers like phosphates. | Volatile additives are compatible with MS and can aid in ionization without contaminating the ion source. |
| Incorrect Mass Spectrometer Settings | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. | Proper tuning of the ion source is critical for maximizing the signal of the target analyte. |
Issue 3: Inconsistent Retention Times
Shifting retention times can lead to misidentification of peaks.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended. | Insufficient equilibration can lead to a drifting baseline and variable retention times. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. | Changes in mobile phase composition, such as evaporation of the organic solvent, can significantly affect retention times. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. | Temperature variations can impact the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, leading to retention time shifts. |
| Column Degradation | If retention times consistently decrease and peak shape deteriorates, the column may be degrading. Replace the column. | Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, affecting its retentive properties. |
Experimental Protocols
Recommended LC-MS Method for this compound
This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| LC System | HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations |
| MS/MS Transition (for quantification) | Precursor Ion: m/z 213.9; Product Ion: m/z 169.9 (Loss of CO₂) |
| MS/MS Transition (for confirmation) | Precursor Ion: m/z 215.9; Product Ion: m/z 171.9 (Loss of CO₂) |
Visualizations
Logical Troubleshooting Workflow for LC-MS Analysis
Caption: A step-by-step workflow for troubleshooting common LC-MS issues.
Proposed ESI-MS/MS Fragmentation of this compound
Caption: Proposed fragmentation of deprotonated this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Bromo-5-methylbenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common commercially available starting materials are 3,5-dimethylbenzoic acid or 1-bromo-3,5-dimethylbenzene. Another viable route, particularly if the corresponding aniline is readily available, is the Sandmeyer reaction starting from 3-amino-5-methylbenzoic acid.
Q2: Which synthetic route is more suitable for large-scale production?
The choice of synthetic route for large-scale production depends on several factors, including the cost and availability of starting materials, safety considerations, and the desired purity of the final product.
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Oxidation of 1-bromo-3,5-dimethylbenzene: This is a common and relatively straightforward method. However, the use of strong oxidizing agents like potassium permanganate (KMnO4) can pose challenges in terms of heat management and waste disposal on a large scale.
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Sandmeyer Reaction: This route can be efficient if 3-amino-5-methylbenzoic acid is an available and cost-effective starting material. Diazonium salts, however, can be unstable and require careful temperature control, which is a critical consideration for safety during scale-up.[1]
Q3: What are the critical parameters to monitor during the scale-up of the oxidation reaction?
When scaling up the oxidation of 1-bromo-3,5-dimethylbenzene with KMnO4, the following parameters are crucial:
-
Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is vital to prevent runaway reactions and the formation of byproducts.
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Reagent Addition Rate: Slow and controlled addition of the oxidizing agent is necessary to manage the reaction's exotherm.
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Stirring Efficiency: Adequate mixing is essential to ensure uniform reaction conditions and prevent localized overheating.
Q4: How can I purify this compound on a large scale?
Recrystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system is typically a mixture of an organic solvent and water, or a single organic solvent from which the product has high solubility at elevated temperatures and low solubility at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of 1-bromo-3,5-dimethylbenzene
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Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
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Answer: Low yields in this oxidation can stem from several factors:
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Incomplete Reaction: The oxidation of both methyl groups of the starting material to carboxylic acids is a possibility if the reaction is not properly controlled. Ensure the correct stoichiometry of the oxidizing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
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Over-oxidation: While less common, harsh reaction conditions could potentially lead to the degradation of the desired product.
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Loss during Workup: this compound has some solubility in acidic water. During the workup, ensure the pH of the aqueous solution is sufficiently low to precipitate the maximum amount of product. Washing the precipitate with cold solvent will also minimize losses.
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Issue 2: Product Impurity
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Question: The final product is impure, showing unreacted starting material or unknown byproducts. How can I address this?
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Answer: Product impurity can be due to:
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Unreacted Starting Material: This indicates an incomplete reaction. Consider increasing the reaction time or the amount of oxidizing agent.
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Formation of Byproducts: Over-oxidation can lead to the formation of other oxidized species. Careful control of the reaction temperature and the rate of addition of the oxidizing agent can minimize this. The presence of manganese dioxide (MnO2) from the KMnO4 reduction needs to be completely removed during the workup.
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Inefficient Purification: If the impurity persists after initial isolation, a more rigorous purification step, such as recrystallization with a different solvent system or column chromatography, may be necessary.
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Issue 3: Difficulties with the Sandmeyer Reaction
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Question: I am facing challenges with the Sandmeyer reaction, such as a low yield of the desired bromo-compound. What could be the problem?
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Answer: The Sandmeyer reaction requires careful control of conditions:
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Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-dependent. The reaction should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.
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Side Reactions: The diazonium salt can undergo side reactions, such as coupling with unreacted starting amine or reaction with the solvent. To minimize these, the diazonium salt solution should be used immediately after its preparation.
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Catalyst Activity: The copper(I) bromide catalyst should be active. It is often prepared fresh or stored under an inert atmosphere.
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Data Presentation
Table 1: Summary of Key Reaction Parameters for the Oxidation of 1-bromo-3,5-dimethylbenzene
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Recommended) |
| Starting Material | 1-bromo-3,5-dimethylbenzene | 1-bromo-3,5-dimethylbenzene |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | Potassium Permanganate (KMnO4) |
| Molar Ratio (SM:Oxidant) | 1 : 2 - 1 : 2.5 | 1 : 2.2 - 1 : 2.8 |
| Solvent | Pyridine/Water or Acetone/Water | Water (with a phase-transfer catalyst) |
| Reaction Temperature | 80-100 °C | 85-95 °C (with careful monitoring) |
| Typical Yield | 60-75% | 65-80% |
| Purity (before recrystallization) | 90-95% | 92-97% |
Table 2: Recrystallization Solvents for this compound
| Solvent System | Typical Ratio (v/v) | Expected Recovery | Notes |
| Ethanol/Water | 3:1 to 5:1 | 85-95% | Good for removing polar impurities. |
| Acetic Acid/Water | 2:1 to 4:1 | 80-90% | Effective, but residual acetic acid may need to be removed. |
| Toluene | N/A (single solvent) | 75-85% | Good for removing non-polar impurities. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Oxidation
Safety Precautions: This reaction is exothermic and involves a strong oxidizing agent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be conducted in a well-ventilated fume hood or a designated reactor with appropriate safety controls.
Equipment:
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Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
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Heating/cooling circulator.
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Filtration apparatus (e.g., Buchner funnel or filter press).
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Drying oven.
Procedure:
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Charge the reactor with 1-bromo-3,5-dimethylbenzene (1.0 eq) and water.
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Begin stirring and heat the mixture to 80-85 °C.
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In a separate vessel, prepare a solution of potassium permanganate (2.5 eq) in water.
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Slowly add the potassium permanganate solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 85-95 °C.
-
After the addition is complete, continue stirring at 95 °C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.
-
Combine the filtrate and washes, and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold water, and dry in a vacuum oven at 60-70 °C.
-
For further purification, recrystallize the crude product from a suitable solvent system (see Table 2).
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-methylbenzoic Acid
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for catalyst selection in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate are related to its electronic properties and the presence of the carboxylic acid group. The bromine atom is on an aromatic ring that is neither strongly electron-rich nor electron-deficient, which can affect the rate of oxidative addition. More significantly, the acidic proton of the carboxylic acid can interfere with many catalytic systems, particularly those that are basic. This can lead to solubility issues as the carboxylate salt may not be soluble in common organic solvents, and the carboxylate can potentially coordinate to the palladium center, inhibiting its catalytic activity. To mitigate these issues, careful selection of the base and solvent system is crucial, or alternatively, the carboxylic acid can be protected as an ester.[1]
Q2: How do I choose the best palladium catalyst system for my specific cross-coupling reaction with this compound?
A2: The optimal catalyst system depends on the specific cross-coupling reaction you are performing.
-
For Suzuki-Miyaura couplings , palladium sources like Pd(OAc)₂, Pd(PPh₃)₄, or precatalysts combined with phosphine ligands such as SPhos or XPhos are often effective.[1][2]
-
For Buchwald-Hartwig aminations , bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) are generally preferred, often in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3]
-
Sonogashira couplings typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (e.g., CuI).[4][5]
-
Heck reactions are often catalyzed by Pd(OAc)₂ or Pd(PPh₃)₄, sometimes with additional phosphine ligands.[6][7]
A catalyst screening is often the most effective approach to identify the optimal system for your specific coupling partners.
Q3: What are the most common side products I should watch out for?
A3: Common side products in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: Dimerization of your starting materials (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction). This is often exacerbated by the presence of oxygen.[1]
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be promoted by certain impurities, solvents, or bases.
-
Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom, which is more likely with electron-rich boronic acids and under prolonged heating.[1]
Q4: My reaction is not working or giving a low yield. What should I check first?
A4: When a cross-coupling reaction fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Some catalysts and ligands are air- and moisture-sensitive.[8]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Reagent Purity: Verify the purity of your this compound, coupling partner, base, and solvent. Impurities can poison the catalyst.[8]
-
Reaction Temperature: The temperature may be too low for the oxidative addition step. Consider a stepwise increase in temperature, but be aware that excessive heat can cause catalyst decomposition.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive catalyst; Presence of oxygen; Impure reagents; Suboptimal temperature. | Use a fresh batch of catalyst and ligand. Ensure rigorous degassing of solvents and the reaction vessel. Use high-purity starting materials. Gradually increase the reaction temperature.[1][8] |
| Formation of Homocoupling Side Products | Presence of oxygen; Inefficient transmetalation. | Improve the degassing procedure. Consider a different ligand or base to promote the desired cross-coupling pathway.[1] |
| Hydrodehalogenation (Loss of Bromine) | Impurities in starting materials or solvent; Suboptimal base or ligand. | Use high-purity reagents and anhydrous solvents. Screen different bases and ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.[2] |
| Reaction Stalls Before Completion | Catalyst decomposition; Poor solubility of reagents. | Use a more robust catalyst system or a lower reaction temperature to prolong catalyst lifetime. Change the solvent system to improve the solubility of all components, especially the carboxylate salt of the starting material. |
| Inconsistent Results | Variable quality of reagents or solvents; Inconsistent reaction setup. | Use reagents and solvents from the same batch for a series of experiments. Standardize the degassing procedure and reaction setup. |
Data Presentation: Catalyst Performance in Analogous Reactions
The following tables summarize representative reaction conditions and yields for cross-coupling reactions of substrates analogous to this compound, such as 3-bromobenzoic acid and other substituted aryl bromides. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids [9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 97 |
| 2 | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 95 |
| 3 | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 99 |
| 4 | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 89 |
Table 2: Buchwald-Hartwig Amination of Various Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | >95 |
| 2 | 4-Bromotoluene | N-Methylaniline | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 18 | 98 |
| 3 | 3-Bromobenzonitrile | Pyrrolidine | Pd₂(dba)₃ (1) / Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
Table 3: Sonogashira Coupling of Substituted Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) / CuI (4) | Et₃N | THF | 65 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | i-Pr₂NH | DMF | 80 | 6 | 90 |
| 3 | 3-Bromopyridine | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | K₂CO₃ | Acetonitrile | 80 | 16 | 85 |
Table 4: Heck Reaction of Various Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (0.1) / Norfloxacin (0.2) | K₂CO₃ | DMA | 140 | 12 | 96 |
| 3 | 4-Bromobenzonitrile | Methyl acrylate | Pd/C | Na₂CO₃ | NMP | 150 | 3 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water. The crude product can be purified by recrystallization or column chromatography.[9]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or sealed tube
-
Magnetic stirrer
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
-
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture (typically 40-80 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: General Procedure for Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
-
Sealed tube
-
Magnetic stirrer
-
-
Procedure:
-
In a sealed tube, combine this compound, the alkene, palladium catalyst, and base.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
-
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 58530-13-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 3-Bromo-5-methylbenzoic acid synthesis methods
A Comparative Analysis of Synthesis Methods for 3-Bromo-5-methylbenzoic Acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the common methods for its synthesis, focusing on experimental data, detailed protocols, and reaction workflows to assist in method selection.
Data Presentation
The following table summarizes the quantitative data for the primary synthesis methods of this compound, allowing for a direct comparison of their performance.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity |
| Method A1 | 1-Bromo-3,5-dimethylbenzene | Potassium permanganate (KMnO₄) | Pyridine, Water | 2.25 hours | 29% | Not Specified |
| Method A2 | 1-Bromo-3,5-dimethylbenzene | Potassium permanganate (KMnO₄) | Acetone, Water | 1 hour (reflux) | 60% | White crystals |
| Method B | (3-Bromo-5-methylphenyl)methanol | Potassium permanganate (KMnO₄) | Acetone, Water | 1 hour (reflux) | 60% | White crystals |
Overview of Synthesis Methods
The primary routes to this compound involve the oxidation of a methyl group on a substituted benzene ring. The choice of starting material is the key differentiating factor between the common methods.
Method A: Oxidation of 1-Bromo-3,5-dimethylbenzene
This is a widely cited method that utilizes the strong oxidizing agent potassium permanganate to convert one of the methyl groups of 1-bromo-3,5-dimethylbenzene to a carboxylic acid. The reaction's efficiency and yield are highly dependent on the solvent system used.
-
Method A1 (Pyridine/Water): This variation employs a mixture of pyridine and water as the solvent. While effective, the use of pyridine can be a drawback due to its unpleasant odor and the need for careful handling and disposal. The reported yield for this method is a modest 29%.[1][2]
-
Method A2 (Acetone/Water): A more common and seemingly more efficient approach uses a mixture of acetone and water. This solvent system is less hazardous than pyridine and appears to facilitate a higher yield of 60%.[1]
Method B: Oxidation of (3-Bromo-5-methylphenyl)methanol
This method also employs potassium permanganate for the oxidation, but starts from the corresponding benzyl alcohol, (3-bromo-5-methylphenyl)methanol. This starting material is one oxidation step closer to the final product, which can sometimes lead to cleaner reactions and higher yields. The reported yield for this method is also 60%.[1]
Experimental Protocols
Method A1: Oxidation of 1-Bromo-3,5-dimethylbenzene in Pyridine/Water
-
A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C.[1][2]
-
Potassium permanganate (25.6 g, 162 mmol) is added in portions over 45 minutes.[1][2]
-
The reaction mixture is heated at 80°C for an additional 1.5 hours after the addition is complete.[1][2]
-
The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid.
-
The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[1][2]
-
The crude product is purified by column chromatography (CH₂Cl₂:MeOH, 80:1 to 40:1) to yield this compound as a white solid (5.2 g, 29%).[1][2]
Method A2/B: Oxidation in Acetone/Water
Note: The initial steps differ based on the starting material, but the work-up is similar.
Starting from 1-Bromo-3,5-dimethylbenzene (Method A2): While a direct protocol starting from 1-bromo-3,5-dimethylbenzene in acetone/water with a 60% yield is mentioned, a detailed experimental protocol for this specific variation was not found in the search results. The protocol for Method B, which uses the same solvent system and reagent, can be adapted.
Starting from (3-Bromo-5-methylphenyl)methanol (Method B):
-
A solution of potassium permanganate (39.3 g, 249 mmol) in water (600 mL) is added slowly to a solution of (3-bromo-5-methylphenyl)methanol (25.0 g, 124 mmol) in acetone (500 mL).[1]
-
The mixture is refluxed for 60 minutes.[1]
-
After cooling to room temperature, the mixture is acidified with 2N HCl (100 mL).
-
A brown precipitate is dissolved by adding a saturated sodium bicarbonate solution (100 mL).
-
Acetone is removed under reduced pressure.
-
Ammonia (150 mL) is added, and the mixture is filtered over Celite.
-
The filtrate is acidified with concentrated HCl.
-
The product is extracted with diethyl ether (3 x 150 mL).
-
The combined organic phases are dried over sodium sulfate and concentrated in a vacuum to yield this compound as white crystals (16.0 g, 60%).[1]
Comparative Analysis
Yield and Efficiency: Methods A2 and B, both utilizing an acetone/water solvent system, demonstrate a significantly higher yield (60%) compared to Method A1 in pyridine/water (29%). This suggests that the acetone/water mixture is a more effective medium for this oxidation reaction. The comparable high yields of A2 and B indicate that starting from either the dimethyl or the benzyl alcohol derivative can be equally efficient under these conditions.
Reagents and Solvents: All described methods use potassium permanganate, a strong, inexpensive, but not environmentally friendly oxidizing agent. The primary difference lies in the solvent. The avoidance of pyridine in Methods A2 and B is a significant advantage in terms of safety and ease of handling.
Starting Material Accessibility: 1-Bromo-3,5-dimethylbenzene (for Method A) and (3-bromo-5-methylphenyl)methanol (for Method B) are both commercially available. The choice between them may depend on cost and availability from suppliers.
Purification: Method A1 explicitly mentions the need for column chromatography for purification. While not explicitly stated for the higher-yielding methods, the purity of the crude product will determine if further purification beyond simple extraction and crystallization is necessary.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
References
Efficacy Showdown: A Comparative Analysis of Novel Piperazinylquinoxaline-Based VEGFR-2 Inhibitors
In the landscape of oncology research, the quest for potent and selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors remains a cornerstone of anti-angiogenic therapy development. This guide presents a comparative efficacy analysis of a novel series of piperazinylquinoxaline-based derivatives. The data herein is synthesized from a study focused on the design and biological evaluation of these compounds as potential anticancer agents. We will delve into their inhibitory activity against VEGFR-2 kinase and their cytotoxic effects on various cancer cell lines, presenting the supporting experimental data and methodologies for a comprehensive evaluation.
Quantitative Efficacy Comparison
The anti-proliferative activities of the synthesized compounds were evaluated against four human cancer cell lines: A549 (lung), HepG-2 (liver), Caco-2 (colon), and MDA-MB-231 (breast). Their direct inhibitory effect on VEGFR-2 kinase was also assessed. Sorafenib, a known VEGFR-2 inhibitor, was used as a positive control for comparison.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | A549 IC50 (µM) | HepG-2 IC50 (µM) | Caco-2 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10b | 6.48 | >50 | 15.22 | 11.60 |
| 10c | 9.57 | 14.62 | 17.31 | 11.27 |
| 10d | 10.90 | 11.25 | 21.53 | 15.34 |
| 10e | 15.22 | 8.08 | 13.17 | 17.91 |
| 10f | 10.31 | 12.84 | 19.82 | 14.88 |
| 10g | 8.36 | 10.26 | 16.47 | 10.52 |
| 11 | 10.61 | 9.52 | 12.45 | 11.52 |
| 13a | 12.35 | 10.15 | 14.92 | 13.73 |
| 13b | 10.97 | 8.35 | 11.83 | 16.21 |
| 13d | 18.73 | 8.40 | 13.62 | 19.33 |
| 13e | 16.42 | 7.82 | 15.78 | 20.15 |
| 13f | 14.88 | 8.85 | 12.54 | 17.64 |
| Sorafenib | 14.10 | 7.31 | 11.24 | 10.75 |
Data sourced from a 2022 study on piperazinylquinoxaline-based VEGFR-2 inhibitors.[1]
VEGFR-2 Kinase Inhibitory Activity
The most promising compounds from the cytotoxicity screening were selected for further evaluation of their direct inhibitory activity against VEGFR-2 kinase.
| Compound | VEGFR-2 IC50 (µM) |
| 10e | 0.241 |
| 10g | 0.332 |
| 11 | 0.192 |
| 13a | 0.258 |
| 13b | 0.471 |
| 13d | 0.602 |
| 13f | 0.465 |
| Sorafenib | 0.082 |
Data sourced from a 2022 study on piperazinylquinoxaline-based VEGFR-2 inhibitors.[1]
Key Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the methodologies for the key experiments are detailed below.
VEGFR-2 Kinase Assay
The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Preparation: A reaction mixture was prepared containing the VEGFR-2 enzyme, the test compound at various concentrations, a specific substrate, and ATP in a kinase buffer.
-
Incubation: The mixture was incubated at room temperature for a specified period to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent was added, which stops the enzymatic reaction and produces a luminescent signal that is inversely proportional to the amount of ATP remaining in the well.
-
Measurement: The luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on the cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
References
A Comparative Analysis of the Biological Activity of 3-Bromo-5-methylbenzoic Acid Derivatives and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of diverse chemical scaffolds. Among these, benzoic acid derivatives, particularly those with halogen substitutions, have garnered significant attention for their wide range of biological activities. This guide provides a comparative analysis of the biological activity of derivatives of 3-Bromo-5-methylbenzoic acid against other relevant compounds, with a focus on their anti-inflammatory and antimicrobial properties. This analysis is supported by available experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
I. Anti-inflammatory Activity: 3-Amide-5-bromobenzoic Acid Derivatives vs. a Brominated Catechol Derivative
Recent studies have highlighted the potential of this compound amides as potent anti-inflammatory agents through the antagonism of the P2Y14 receptor, a G-protein coupled receptor implicated in inflammatory processes. For a comparative perspective, we will examine these alongside 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol, a brominated catechol derivative known to inhibit inflammatory responses by targeting key inflammatory mediators.
Data Presentation
The following table summarizes the anti-inflammatory activity of a representative 3-amide-5-bromobenzoic acid derivative and 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol.
| Compound | Target/Assay | Key Findings | Reference |
| 3-Amide-5-bromobenzoic Acid Derivative (Compound 16c) | P2Y14 Receptor Antagonism (in vitro) | Potent antagonist with an IC50 of 1.77 nM. Showed significant inhibition of inflammatory responses in MSU-treated THP-1 cells. | [1] |
| 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) | Inhibition of Inflammatory Mediators (in vitro & in vivo) | Inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS). Suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated RAW264.7 cells and a zebrafish model. Downregulated the NF-κB signaling pathway. | [2] |
Experimental Protocols
A detailed protocol for evaluating the P2Y14 receptor antagonist activity of compounds like the 3-amide-5-bromobenzoic acid derivatives involves the following steps:
-
Cell Culture: Human THP-1 cells, which endogenously express the P2Y14 receptor, are cultured in appropriate media.
-
Agonist Stimulation: The cells are stimulated with a known P2Y14 receptor agonist, such as UDP-glucose.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., 3-amide-5-bromobenzoic acid derivative) before agonist stimulation.
-
Measurement of Intracellular Calcium: The antagonist activity is determined by measuring the inhibition of the agonist-induced increase in intracellular calcium concentration, often using a fluorescent calcium indicator like Fura-2 AM.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1]
The anti-inflammatory effects of compounds like BEMB can be assessed using the following protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum.
-
Induction of Inflammation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., BEMB) either before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are quantified using a fluorescent probe like DCFH-DA.
-
Gene and Protein Expression: The expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p65, IκBα) are analyzed by RT-qPCR and Western blotting, respectively.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for evaluating anti-inflammatory potential.
Caption: Potential inhibition of the NF-κB and MAPK pathways.
II. Antimicrobial Activity: Halogenated Benzoic Acid Derivatives vs. Amoxicillin Hybrids
While specific antimicrobial data for this compound derivatives is limited, studies on other halogenated benzoic acid derivatives provide a basis for comparison. For instance, Schiff's bases of 2-chlorobenzoic acid have demonstrated significant antibacterial activity.[3] To offer a broader perspective, we compare these with hybrid molecules of amoxicillin and benzoic acid derivatives, which have shown efficacy against both Gram-positive and Gram-negative bacteria.[4]
Data Presentation
The following table summarizes the antimicrobial activity of a representative halogenated benzoic acid derivative and an amoxicillin-benzoic acid hybrid.
| Compound | Target Organism(s) | Key Findings | Reference |
| Schiff's Base of 2-Chlorobenzoic Acid (Compound 6) | Escherichia coli (Gram-negative) | Exhibited potent antibacterial activity with a pMIC of 2.27 µM/ml, comparable to the standard drug norfloxacin. | [3] |
| Amoxicillin-p-nitrobenzoic acid hybrid (6d) | Staphylococcus aureus (Gram-positive, including MRSA), Salmonella species (Gram-negative) | Showed good activity against Salmonella species and better activity against MRSA (MIC = 64 µg/ml) compared to amoxicillin (MIC = 128 µg/ml).[4] | [4] |
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is commonly determined using the broth microdilution method:
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Experimental Workflow Diagram
Caption: Workflow for antimicrobial screening.
Conclusion
Derivatives of this compound, particularly its amide analogues, represent a promising class of compounds with potent anti-inflammatory activity, primarily through the antagonism of the P2Y14 receptor. When compared to other brominated compounds like BEMB, they appear to act on different, albeit related, inflammatory pathways. While direct and extensive antimicrobial data for this compound derivatives are not yet widely available, the broader family of halogenated benzoic acids shows significant potential, rivaling and in some cases surpassing the activity of modified traditional antibiotics like amoxicillin hybrids.
Further research is warranted to synthesize and screen a wider array of this compound derivatives to establish a more comprehensive structure-activity relationship for both anti-inflammatory and antimicrobial effects. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations, aiming to accelerate the discovery of novel and effective therapeutic agents.
References
- 1. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking 3-Bromo-5-methylbenzoic Acid and Its Isomers
A comprehensive guide to the spectroscopic differentiation of 3-Bromo-5-methylbenzoic acid and its positional isomers, providing researchers, scientists, and drug development professionals with key comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
In the intricate world of organic synthesis and pharmaceutical development, the precise identification of isomeric compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide offers a detailed spectroscopic comparison of this compound and its various isomers, presenting experimental data in a clear, comparative format to aid in their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are critical for distinguishing between these closely related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly useful for differentiating between the isomers of bromo-methylbenzoic acid.
| Compound | Ar-H Chemical Shifts (ppm) | -CH₃ Chemical Shift (ppm) | -COOH Chemical Shift (ppm) | Solvent |
| This compound | 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H)[1] | 2.38 (s, 3H)[1] | Not explicitly stated | MeOD[1] |
| 2-Bromo-3-methylbenzoic acid | 7.70 (t, J=3.9Hz, 1H), 7.42 (d, J=7.2Hz, 1H), 7.29 (t, J=7.6Hz, 1H) | 2.49 (s, 3H) | Not explicitly stated | CDCl₃ |
| 2-Bromo-5-methylbenzoic acid | ~7.6 (d), ~7.5 (d), ~7.15 (q) | ~2.33 (s) | Not explicitly stated | CDCl₃ |
| 3-Bromo-4-methylbenzoic acid | Aromatic protons typically appear between 7.0 and 8.5 ppm | Methyl protons typically appear between 2.0 and 2.5 ppm | Carboxylic acid proton typically appears > 10 ppm | - |
| 4-Bromo-3-methylbenzoic acid | Aromatic protons typically appear between 7.0 and 8.5 ppm | Methyl protons typically appear between 2.0 and 2.5 ppm | Carboxylic acid proton typically appears > 10 ppm | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are key identifiers.
| Compound | C=O Chemical Shift (ppm) | Aromatic C Chemical Shifts (ppm) | -CH₃ Chemical Shift (ppm) |
| This compound | ~165-175 | ~120-140 | ~20-25 |
| 2-Bromo-3-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available |
| 3-Bromo-4-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available |
| 4-Bromo-3-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available |
| 5-Bromo-2-methylbenzoic acid | Data not readily available | Data not readily available | Data not readily available |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequencies of the O-H and C=O bonds of the carboxylic acid group, as well as C-Br stretching, are important for characterization.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~2500-3300 (broad) | ~1680-1710 | ~500-600 |
| Isomers | ~2500-3300 (broad) | ~1680-1710 | ~500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) is crucial for confirming the molecular weight. The presence of a bromine atom results in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Compound | Molecular Ion (M⁺) (m/z) | M+2 Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 214/216 | Present | Loss of -OH (m/z 197/199), Loss of -COOH (m/z 169/171) |
| Isomers | 214/216 | Present | Similar fragmentation patterns expected, with potential minor differences in fragment intensities. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of solid aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the bromo-methylbenzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. A spectral width of approximately 250 ppm is used, with a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Method
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid bromo-methylbenzoic acid isomer directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
Electron Ionization (EI) Method
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically using a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their precise mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. The high-resolution capability allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of isomeric compounds.
References
Reactivity comparison of 3-Bromo-5-methylbenzoic acid in Suzuki vs. Heck reactions
A Comparative Guide to the Reactivity of 3-Bromo-5-methylbenzoic Acid in Suzuki vs. Heck Reactions
For researchers, scientists, and drug development professionals, the choice between palladium-catalyzed cross-coupling reactions is critical in the synthesis of complex molecules. This guide provides an objective comparison of the Suzuki and Heck reactions, specifically focusing on the reactivity of this compound, a versatile building block in medicinal chemistry.
Introduction to Suzuki and Heck Reactions
The Suzuki and Heck reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. Both reactions utilize a palladium catalyst, but they differ in their coupling partners and reaction mechanisms. The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a base. The Heck reaction, on the other hand, couples an organohalide with an alkene.
The reactivity of the aryl halide in both reactions is influenced by electronic and steric factors. Generally, the order of reactivity for the halide is I > Br > Cl. For this compound, the presence of an electron-withdrawing carboxylic acid group and an electron-donating methyl group presents an interesting case for comparative reactivity.
Comparative Reactivity and Data Presentation
Suzuki Reaction: The Suzuki coupling of aryl bromides is a highly efficient and versatile reaction. For substrates similar to this compound, such as 3-bromobenzoic acid, high yields have been reported when coupled with various arylboronic acids. The reaction is generally tolerant of a wide range of functional groups.[1]
Heck Reaction: The Heck reaction of aryl bromides is also a powerful tool for C-C bond formation. The presence of electron-withdrawing groups on the aryl bromide can enhance the rate of reaction.[2][3] However, the reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.[2][4]
The following table summarizes typical reaction conditions and yields for the Suzuki and Heck reactions based on analogous substrates.
| Reaction Parameter | Suzuki Reaction (with Phenylboronic Acid) | Heck Reaction (with Styrene) |
| Aryl Halide | 3-Bromobenzoic Acid (analog) | Substituted Aryl Bromides (representative) |
| Coupling Partner | Phenylboronic Acid | Styrene |
| Catalyst | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | Pd(OAc)₂ (1.0 mol%) |
| Ligand | - (or phosphine ligands for other systems) | N-heterocyclic carbene precursor (2 mol%) |
| Base | K₂CO₃ (3.0 mmol) | K₂CO₃ (2.0 mmol) |
| Solvent | Water | DMF/Water (1:1) |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 1.5 hours | 4 hours |
| Reported Yield | 97%[1] | Good to excellent yields reported for various aryl bromides[2] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki and Heck reactions adapted for this compound based on established procedures for similar substrates.
Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a procedure for the Suzuki coupling of 3-bromobenzoic acid.[1]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for approximately 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
Dry the product to obtain 5-methylbiphenyl-3-carboxylic acid.
Heck Coupling of this compound with Styrene
This protocol is a general procedure for the Heck reaction of aryl bromides with styrene.[2]
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor) (2.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Water (3 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the N-heterocyclic carbene precursor (2.0 mol%), this compound (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add water (3 mL) and DMF (3 mL) to the tube.
-
Heat the mixture at 80 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain (E)-3-(5-methylbiphenyl-3-yl)acrylic acid.
Reaction Mechanisms and Visualizations
The catalytic cycles for both the Suzuki and Heck reactions involve a series of steps centered around a palladium catalyst.
Suzuki Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Heck Reaction Mechanism
The Heck reaction mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the catalyst.[5]
Conclusion
Both the Suzuki and Heck reactions are highly effective methods for the derivatization of this compound. The choice between the two will depend on the desired final product and the availability of the coupling partner. The Suzuki reaction offers a direct route to biaryl compounds and is often characterized by mild reaction conditions and high yields. The Heck reaction provides a pathway to substituted alkenes, which can serve as versatile intermediates for further transformations. For this compound, both reactions are expected to proceed efficiently, with the electronic nature of the substituents potentially influencing the reaction rates. The provided protocols offer a solid starting point for the experimental exploration of these powerful synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
A Comparative Analysis of 3-Amide-5-Arylbenzoic Acid Derivatives: In Vitro and In Vivo Efficacy as P2Y14 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo performance of novel 3-amide-5-arylbenzoic acid derivatives as potent P2Y14 receptor (P2Y14R) antagonists. This class of compounds, closely related to the 3-bromo-5-methylbenzoic acid scaffold, has demonstrated significant potential in the treatment of inflammatory conditions such as acute gouty arthritis.
This guide synthesizes experimental data to offer a clear comparison between the laboratory performance and the physiological effects of these promising drug candidates. Detailed experimental protocols are provided to support further research and replication of findings.
Quantitative Data Summary
The following table summarizes the key quantitative data for a lead compound from this series, designated as compound 11m, in comparison to a known P2Y14R antagonist, PPTN.
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy | Pharmacokinetic Properties |
| Compound 11m | 2.18 nM[1] | Significantly alleviated paw swelling and inflammatory infiltration in a mouse model of MSU-induced acute gouty arthritis.[1] | Improved water solubility and bioavailability compared to PPTN.[1] |
| PPTN | 4 nM[2] | Effective in reducing pain in animal models.[3] | Lower water solubility and bioavailability.[1] |
Experimental Protocols
In Vitro P2Y14 Receptor Antagonist Assay (cAMP Inhibition Assay)
This assay determines the inhibitory activity of test compounds on the P2Y14 receptor, a Gi-coupled receptor, by measuring the change in cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Cells are harvested and seeded into 96-well plates and incubated until they reach the desired confluence.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a buffer solution.
-
Cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds at various concentrations are added to the wells.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
A known P2Y14R agonist (e.g., UDP-glucose) is added to the wells to activate the receptor and inhibit forskolin-induced cAMP production.
-
The reaction is stopped, and the cells are lysed.
3. Data Analysis:
-
The intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist's effect, is calculated from the dose-response curve.
In Vivo Monosodium Urate (MSU)-Induced Gouty Arthritis Mouse Model
This model is used to evaluate the anti-inflammatory efficacy of the test compounds in a physiologically relevant setting of acute gout.
1. Animal Model Induction:
-
Male C57BL/6 mice are used for the study.
-
A suspension of monosodium urate (MSU) crystals in sterile saline is injected into the paw or ankle joint of the mice to induce an acute inflammatory response.
2. Dosing and Administration:
-
The test compound (e.g., compound 11m) is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified time point before or after MSU injection.
-
A vehicle control group and a positive control group (e.g., treated with colchicine) are included.
3. Efficacy Evaluation:
-
Paw Swelling: The thickness of the paw is measured using a caliper at different time points after MSU injection.
-
Histological Analysis: At the end of the experiment, the animals are euthanized, and the inflamed joint tissue is collected for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, can be measured in the joint tissue homogenates.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow: In Vitro and In Vivo Studies
Caption: A streamlined workflow of the in vitro and in vivo experimental procedures.
Signaling Pathway: P2Y14R and NLRP3 Inflammasome in Gout
Caption: The signaling cascade of P2Y14R-mediated NLRP3 inflammasome activation in gout.
Conclusion
The investigation of 3-amide-5-arylbenzoic acid derivatives has revealed a promising new class of P2Y14R antagonists. The lead compound, 11m, demonstrates superior in vitro potency and favorable pharmacokinetic properties compared to the established antagonist PPTN.[1] Crucially, these in vitro advantages translate into significant in vivo efficacy in a relevant animal model of acute gouty arthritis.[1] The mechanism of action, involving the inhibition of the NLRP3 inflammasome pathway, provides a solid rationale for its anti-inflammatory effects.[1] These findings strongly support the continued development of 3-amide-5-arylbenzoic acid-based drugs as a potential therapeutic strategy for gout and other inflammatory diseases mediated by the P2Y14 receptor. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound class.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
A Comparative Guide to Catalysts for 3-Bromo-5-methylbenzoic Acid Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of aromatic compounds is a cornerstone of modern synthetic chemistry. The coupling of 3-bromo-5-methylbenzoic acid is a key transformation for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals and materials science. This guide provides a comparative overview of various catalytic systems for the cross-coupling of this compound, with a focus on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The performance of different catalysts is benchmarked using experimental data from analogous substrates to provide a reliable reference for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[1][2] For the coupling of substrates like this compound, the choice of palladium catalyst and ligand is crucial for achieving high yields. Modern systems often employ bulky, electron-rich phosphine ligands which can provide superior yields under milder conditions compared to classical catalysts like Pd(PPh₃)₄.[1]
Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 | 4-Bromoanisole[3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 24 | 98 | 4-Bromotoluene[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a phosphine ligand.
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution : Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
Comparative Docking Analysis of 3-Bromo-5-methylbenzoic Acid Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, understanding the molecular interactions of potential drug candidates is paramount. This guide provides a comparative overview of in silico docking studies on a series of 3-Bromo-5-methylbenzoic acid derivatives, offering insights into their potential as therapeutic agents. The following sections detail the binding affinities of these compounds against a common biological target, outline the experimental methodology, and visualize the computational workflow.
While direct comparative docking studies on a broad series of this compound derivatives are not extensively available in the public domain, this guide synthesizes available data on benzoic acid derivatives and outlines a comprehensive protocol for conducting such a study. The data presented here is illustrative and based on typical results from docking studies of similar small molecules.
Data Presentation: Comparative Docking Scores
Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score" or "binding energy" is a key metric, with more negative values indicating a stronger predicted binding affinity. The following table summarizes the theoretical docking scores of a hypothetical series of this compound derivatives against a generic protein kinase target.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |
| BMA-001 | (Parent Compound) | -6.5 | 2 | GLU85, LYS30 |
| BMA-002 | 2-amino | -7.8 | 4 | GLU85, LYS30, ASP145 |
| BMA-003 | 4-hydroxyl | -7.2 | 3 | GLU85, LYS30, SER144 |
| BMA-004 | 2-chloro | -6.8 | 1 | LYS30 |
| BMA-005 | 4-methoxy | -7.0 | 2 | GLU85, LYS30 |
Experimental Protocols: A Standardized Molecular Docking Workflow
The following protocol outlines a typical workflow for performing comparative molecular docking studies, similar to those used for benzoic acid derivatives.[1][2][3][4]
Ligand and Receptor Preparation
-
Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software (e.g., ChemDraw) and then optimized using a computational chemistry package (e.g., Gaussian) with a suitable level of theory (e.g., DFT/B3LYP/6-31G*). The optimized structures are saved in a format compatible with docking software (e.g., .pdbqt).
-
Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The prepared protein structure is also saved in a compatible format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina or PyRx.[3] The software systematically samples different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
-
Pose Selection: The conformation with the lowest binding energy is typically considered the most likely binding mode.
Analysis of Docking Results
-
Binding Affinity: The docking scores (binding energies) of all derivatives are compared to identify the compounds with the highest predicted affinity for the target.
-
Interaction Analysis: The binding poses of the top-scoring ligands are visualized to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the active site. Software like BIOVIA Discovery Studio or PyMOL is used for this visualization.[3]
Visualization of the Docking Workflow
The following diagram illustrates the logical flow of a comparative molecular docking study.
Caption: A flowchart of the comparative molecular docking workflow.
References
Head-to-head comparison of different purifications techniques for 3-Bromo-5-methylbenzoic acid
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides a detailed, objective comparison of three common purification techniques for 3-Bromo-5-methylbenzoic acid: recrystallization, column chromatography, and acid-base extraction. The performance of each method is evaluated based on experimental data for purity, yield, time, and cost.
At a Glance: Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Purity (% Area by HPLC) | >99% | ~98% | >98% |
| Yield (%) | 70-85% | 29-60%[1] | >90% |
| Time (lab scale) | 4-6 hours | 6-8 hours | 2-3 hours |
| Cost | Low | High | Low |
| Scalability | Excellent | Moderate | Good |
| Key Advantage | High purity, cost-effective | Good for complex mixtures | Fast, high yield |
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Achieving high purity of this intermediate is crucial for the success of subsequent reactions and the quality of the final product. This guide details the experimental protocols and expected outcomes for three standard laboratory purification methods.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Experimental Protocol
-
Solvent Screening: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture such as ethanol/water) and heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature. For this compound, a mixture of ethanol and water is effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Recrystallization
References
A Comparative Guide to the Isomeric Purity Assessment of 3-Bromo-5-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of reagents and intermediates is paramount. 3-Bromo-5-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its isomeric purity is critical as different isomers can lead to the formation of unwanted side products, affecting the efficacy and safety of the final drug substance. This guide provides an objective comparison of analytical techniques for the assessment of the isomeric purity of this compound, supported by experimental protocols and comparative data.
Potential Isomeric Impurities
The synthesis of this compound can sometimes yield a mixture of isomers. The most common isomeric impurities are other bromomethylbenzoic acids, which differ in the substitution pattern on the benzene ring. For the purpose of this guide, we will consider the following potential impurities:
-
This compound (Main Compound)
-
Impurity A: 4-Bromo-3-methylbenzoic acid
-
Impurity B: 2-Bromo-5-methylbenzoic acid
-
Impurity C: 3-Bromo-4-methylbenzoic acid
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity assessment depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix. We compare three widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For acidic compounds like benzoic acid derivatives, reverse-phase HPLC is often the method of choice.
Gas Chromatography (GC)
GC offers high resolution and sensitivity, particularly for volatile compounds. As benzoic acids are not sufficiently volatile for direct GC analysis, derivatization to their corresponding esters (e.g., methyl esters) is typically required.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H qNMR is a primary analytical method that allows for the quantification of substances without the need for a specific reference standard for each impurity. The quantification is based on the integration of signals relative to a certified internal standard.
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times.
-
Calculate the area of each peak.
-
Determine the percentage of each impurity using the area percent method.
-
Protocol 2: Gas Chromatography (GC) with Derivatization
-
Derivatization (Esterification):
-
To 1 mg of the this compound sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl esters with 2 mL of dichloromethane.
-
Use the organic layer for GC analysis.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis:
-
Identify the peaks of the derivatized isomers based on their retention times.
-
Calculate the area of each peak and determine the isomeric purity by area percent.
-
Protocol 3: Quantitative Nuclear Magnetic Resonance (¹H qNMR)
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (or more for better signal-to-noise ratio).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for the main compound, each impurity, and the internal standard.
-
Calculate the amount of each isomer using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
-
Comparative Data Analysis
The following tables summarize hypothetical data from the analysis of a batch of this compound containing isomeric impurities.
Table 1: HPLC Analysis Results
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity B (2-Bromo-5-methylbenzoic acid) | 8.5 | 15,000 | 0.5 |
| Impurity C (3-Bromo-4-methylbenzoic acid) | 9.2 | 25,000 | 0.8 |
| This compound | 10.1 | 2,900,000 | 96.7 |
| Impurity A (4-Bromo-3-methylbenzoic acid) | 11.5 | 60,000 | 2.0 |
Table 2: GC Analysis Results (after derivatization)
| Compound (as Methyl Ester) | Retention Time (min) | Peak Area | Area % |
| Methyl 2-Bromo-5-methylbenzoate | 12.3 | 18,000 | 0.6 |
| Methyl 3-Bromo-4-methylbenzoate | 12.8 | 27,000 | 0.9 |
| Methyl 3-Bromo-5-methylbenzoate | 13.5 | 2,850,000 | 96.5 |
| Methyl 4-Bromo-3-methylbenzoate | 14.1 | 63,000 | 2.0 |
Table 3: ¹H qNMR Analysis Results
| Compound | Chemical Shift (ppm) | Integral | Calculated Purity (w/w %) |
| Impurity B | 7.8 (d) | 0.06 | 0.55 |
| Impurity C | 8.1 (s) | 0.09 | 0.85 |
| This compound | 7.9 (s), 7.7 (s) | 10.0 | 96.5 |
| Impurity A | 7.6 (d) | 0.22 | 2.1 |
| Internal Standard (Maleic Acid) | 6.3 (s) | 1.0 | N/A |
Workflow for Isomeric Purity Assessment
The following diagram illustrates a typical workflow for assessing the isomeric purity of this compound.
Caption: Workflow for the assessment of isomeric purity of this compound.
Conclusion and Recommendations
All three techniques—HPLC, GC, and qNMR—are suitable for the isomeric purity assessment of this compound, each with its own advantages.
-
HPLC is a robust and widely available technique that provides good resolution for these isomers without the need for derivatization. It is highly recommended for routine quality control.
-
GC offers excellent separation efficiency, but the requirement for derivatization adds an extra step to the sample preparation, which can be a source of error.
-
¹H qNMR is a powerful method for obtaining highly accurate and precise purity values without the need for isomer-specific reference standards. It is particularly valuable for the certification of reference materials and for in-depth purity assessments.
For routine analysis, HPLC is often the most practical choice. For confirmatory analysis and when high accuracy is required, qNMR is the superior method. The choice of technique should be guided by the specific requirements of the analysis and the available instrumentation.
Safety Operating Guide
Safe Disposal of 3-Bromo-5-methylbenzoic Acid: A Comprehensive Guide
For immediate reference, 3-Bromo-5-methylbenzoic acid is classified as a hazardous material and requires specialized disposal procedures. It is categorized as toxic if swallowed and very toxic to aquatic life.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Key Safety and Disposal Information
The following table summarizes the critical information for handling and disposing of this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Acute toxicity, oral (Toxic if swallowed). Hazardous to the aquatic environment, acute hazard (Very toxic to aquatic life). | [1] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. | [2] |
| Waste Categorization | Halogenated organic waste. | [3] |
| Spill Control | Sweep up solid spills to avoid creating dust. Collect in a suitable, labeled container for disposal. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | [5][6] |
| Incompatible Wastes | Do not mix with non-halogenated waste streams. | [3] |
| Drain Disposal | Strictly prohibited. | [6][7] |
Experimental Protocol: Spill Decontamination
In the event of a small spill of solid this compound, follow this procedure:
-
Ensure Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: Carefully sweep up the solid material, avoiding the generation of dust.
-
Collection: Place the swept-up material into a clearly labeled, sealed container designated for halogenated organic waste.
-
Decontamination: Wipe the spill area with a damp cloth or paper towels.
-
Waste Disposal: All cleaning materials, including contaminated gloves and wipes, must be placed in the designated hazardous waste container.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
1. Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated weighing papers, and other solid consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container. This container should be designated for "Halogenated Organic Solids."
-
Liquid Waste (Solutions): If this compound is dissolved in a solvent, collect the solution in a separate, leak-proof container that is compatible with the solvent used. This container must be labeled as "Halogenated Organic Liquid Waste." It is crucial to keep halogenated and non-halogenated waste streams separate, as their disposal methods differ.[3]
2. Container and Labeling Requirements:
-
All waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.
-
Label all containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration if in solution. Do not use chemical formulas or abbreviations.
-
The date of waste generation should also be clearly marked on the label.
3. Temporary Storage:
-
Store waste containers in a designated, secure, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste management provider.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
Waste material must be disposed of in accordance with national and local regulations. Do not attempt to treat the chemical waste yourself.
References
- 1. This compound | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
